Comprehensive Spectroscopic Profiling of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one: A Technical Guide for Structural Validation
Executive Summary In modern drug development and materials science, imidazole derivatives serve as critical pharmacophores and versatile synthetic building blocks. 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (Chemical Formul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and materials science, imidazole derivatives serve as critical pharmacophores and versatile synthetic building blocks. 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (Chemical Formula: C₉H₁₄N₂O; Exact Mass: 166.1106 Da) is a functionalized heterocycle characterized by an electron-rich imidazole core, an N-ethyl substituent, and a C2-butyryl group.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide establishes a self-validating analytical framework—integrating Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS). By understanding the causality behind each experimental parameter, researchers can ensure absolute structural integrity and reproducibility in their analytical workflows.
Strategic Analytical Workflow
To achieve high-confidence structural elucidation, orthogonal analytical techniques must be employed. The workflow below illustrates the logical progression from sample preparation to data integration.
Analytical workflow for the comprehensive structural validation of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Rationale for Experimental Design
For 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one, deuterated chloroform (CDCl₃) is the optimal solvent. The molecule's lipophilic ethyl and butyl chains ensure high solubility, while the lack of exchangeable protons (e.g., -OH, -NH) negates the need for protic solvents like Methanol-d4.
The C2-carbonyl group exerts a strong electron-withdrawing effect (deshielding) on the adjacent imidazole ring, pushing the C4 and C5 protons downfield compared to an unsubstituted imidazole. Tetramethylsilane (TMS) is utilized as an internal standard at
0.00 ppm to create a self-validating chemical shift reference.
Quantitative NMR Data Summaries
Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
7.15
Doublet (d)
1.0
1H
Imidazole C4-H
7.02
Doublet (d)
1.0
1H
Imidazole C5-H
4.42
Quartet (q)
7.2
2H
N-CH₂ (Ethyl)
3.05
Triplet (t)
7.4
2H
C(=O)-CH₂ (Butyryl)
1.72
Sextet (sxt)
7.4
2H
-CH₂- (Butyryl)
1.41
Triplet (t)
7.2
3H
N-CH₂-CH₃ (Ethyl)
0.98
Triplet (t)
7.4
3H
-CH₃ (Butyryl)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
Chemical Shift (, ppm)
Carbon Type
Assignment
190.5
Quaternary (C=O)
Ketone Carbon
143.2
Quaternary (Ar-C)
Imidazole C2
129.4
Tertiary (Ar-CH)
Imidazole C4
126.1
Tertiary (Ar-CH)
Imidazole C5
42.3
Secondary (CH₂)
N-CH₂ (Ethyl)
41.0
Secondary (CH₂)
C(=O)-CH₂ (Butyryl)
18.2
Secondary (CH₂)
-CH₂- (Butyryl)
16.5
Primary (CH₃)
N-CH₂-CH₃ (Ethyl)
14.1
Primary (CH₃)
-CH₃ (Butyryl)
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Causality of the ATR-FTIR Approach
Historically, IR required complex sample preparation, such as dispersing solid samples in potassium bromide (KBr) to form pellets[1]. However, KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch that can mask critical regions of the spectrum.
To circumvent this, we employ Attenuated Total Reflectance (ATR) FTIR. ATR utilizes total internal reflection to generate an evanescent wave that penetrates the sample by only a few microns[2]. This method requires zero sample preparation, preserves sample integrity, and eliminates moisture-induced artifacts, providing a highly reproducible and accurate surface chemical analysis[3].
Quantitative IR Data Summary
Table 3: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)
Intensity
Functional Group / Vibration Type
3110
Weak
C-H stretch (Imidazole/Aromatic)
2965, 2930, 2875
Medium
C-H stretch (Aliphatic ethyl/butyl chains)
1675
Strong
C=O stretch (Conjugated ketone)
1515
Medium
C=N stretch (Imidazole ring)
1410
Medium
C-C stretch (Aliphatic bending)
Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Mechanistic Rationale for Soft Ionization
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one contains a basic pyridine-like nitrogen (N3) within its imidazole ring. This makes it an ideal candidate for positive-ion mode Electrospray Ionization (ESI+). ESI is a "soft ionization" technique that transfers ions from solution into the gaseous phase with minimal fragmentation, predominantly yielding the pseudo-molecular ion [M+H]⁺[4].
By adding 0.1% formic acid to the LC-MS mobile phase, we artificially enhance protonation in the liquid phase prior to aerosolization, drastically increasing detector sensitivity and signal-to-noise ratio[5].
Electrospray Ionization (ESI) pathway from liquid sample to gas-phase ions.
Quantitative MS Data Summary
Table 4: ESI-HRMS (Positive Mode) Data
Ion Species
Formula
Calculated m/z
Observed m/z
Mass Error (ppm)
[M+H]⁺
[C₉H₁₅N₂O]⁺
167.1184
167.1188
+2.39
[M+Na]⁺
[C₉H₁₄N₂ONa]⁺
189.1004
189.1001
-1.58
Self-Validating Experimental Protocols
To guarantee reproducibility, the following step-by-step methodologies must be strictly adhered to. Each protocol contains internal validation checks.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Weigh exactly 15.0 mg of the compound into a clean glass vial.
Solvation: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Validation Check: Ensure the solution is completely clear; particulates will ruin magnetic field homogeneity (shimming).
Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
Tuning and Shimming: Insert the tube into the 400 MHz spectrometer. Perform automated tuning and matching (ATM) for the ¹H and ¹³C nuclei. Run gradient shimming on the deuterium lock signal of CDCl₃ until the lock level is stable >80%.
Acquisition:
¹H NMR: 16 scans, relaxation delay (D1) of 1.0 s, spectral width of 12 ppm.
¹³C NMR: 512 scans, relaxation delay of 2.0 s (to ensure quaternary carbon relaxation), spectral width of 250 ppm.
Processing: Phase and baseline correct the spectra manually. Calibrate the chemical shift by setting the TMS singlet strictly to 0.00 ppm.
Protocol B: ATR-FTIR Surface Analysis
Background Calibration: Ensure the diamond ATR crystal is clean. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Validation Check: The background must show no residual organic peaks.
Sample Application: Place 2–3 µL of the liquid sample (or a few crystals if solid) directly onto the center of the ATR crystal[6].
Contact Assurance: If the sample is solid, lower the swivel press arm to apply consistent pressure, ensuring optimal optical contact with the evanescent wave[6].
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 scans.
Cleaning: Wipe the crystal gently with a lint-free tissue soaked in isopropanol. Allow to dry and verify cleanliness via a rapid background scan.
Protocol C: ESI-HRMS Analysis
Sample Dilution: Prepare a 1 mg/mL stock solution in HPLC-grade acetonitrile. Dilute 10 µL of the stock into 990 µL of a 50:50 Water/Acetonitrile mixture containing 0.1% Formic Acid (final concentration ~10 µg/mL). Causality: Formic acid acts as a proton donor, facilitating the formation of [M+H]⁺ ions[5].
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure mass accuracy <3 ppm.
Injection: Inject 1 µL of the sample into the LC-MS system operating at a flow rate of 0.3 mL/min.
Ionization Parameters: Set the capillary voltage to +3.5 kV, desolvation gas (N₂) temperature to 300 °C, and gas flow to 8 L/min.
Data Extraction: Extract the chromatogram for the calculated exact mass (167.1184 ± 0.01 Da) and verify the isotopic pattern matches the theoretical distribution for C₉H₁₅N₂O.
References
Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., Ng, K. F., Suen, M. W., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Available at:[Link]
Pressbooks. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR) – Advances in Polymer Science. Available at:[Link]
Covalent Metrology. (2026). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Available at: [Link]
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at:[Link]
Wikipedia Contributors. (n.d.). Electrospray ionization. Wikipedia, The Free Encyclopedia. Available at:[Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at:[Link]
University of Illinois, School of Chemical Sciences. (n.d.). Electrospray Ionization. Available at:[Link]
Technical Profile: Solubility and Stability of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
Topic: 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one Solubility and Stability Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 1-(1-Ethyl-1H-i...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one Solubility and Stability
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS: 540780-96-9) is a C-acyl imidazole , a structural class distinct from the highly reactive N-acyl imidazoles.[1][2] While N-acyl derivatives are potent acylating agents prone to rapid hydrolysis, this C2-ketone derivative exhibits significant hydrolytic stability due to the strength of the C-C bond connecting the imidazole ring to the carbonyl group.[2]
This guide provides a field-proven framework for handling this compound, emphasizing its pH-dependent solubility profile —a critical parameter often overlooked in formulation—and its robust stability under standard laboratory conditions.[1][2]
The flexible butyl chain disrupts crystal packing, lowering MP compared to methyl/ethyl analogs.[1][2]
pKa (Imidazole N3)
~4.5 – 5.5 (Estimated)
Critical: The C2-carbonyl group is electron-withdrawing, significantly lowering the basicity of the N3 nitrogen compared to simple alkyl-imidazoles (pKa ~7.0).[2]
Basicity Shift: The ketone at the C2 position pulls electron density away from the imidazole ring. Consequently, this compound is less basic than 1-ethylimidazole.[1][2] It will remain largely unionized (neutral) at physiological pH (7.4), leading to poor aqueous solubility unless the pH is dropped below 4.0.[2][3]
Stability Anchor: Unlike N-acyl imidazoles, where the carbonyl is attached to a nitrogen (amide-like but twisted and reactive), the C-acyl linkage here is a stable ketone.[1][2] It resists nucleophilic attack by water under neutral conditions.[1][2]
Formulation Strategy: To prepare aqueous stocks, use 0.1 M HCl or acetate buffers (pH 4.0).[2][3] Do not attempt to dissolve in neutral water or PBS directly.[1][2]
Organic Solvent Compatibility
For stock solutions used in biological assays or synthesis, organic solvents are preferred to ensure homogeneity.[2][3]
Solvent
Solubility Rating
Usage Recommendation
DMSO
Excellent (>100 mg/mL)
Preferred for biological assay stocks (store at -20°C).[1][2]
Ethanol
Good (>50 mg/mL)
Suitable for chemical synthesis; avoid for cell assays if >0.1% final conc.[1][2]
Good for liquid-liquid extraction from basic aqueous phases.[1][2]
Visualization: Solubility Decision Workflow
Caption: Logical workflow for solubilizing C2-acyl imidazoles. Note the critical dependency on acidic pH for aqueous dissolution.
Stability Assessment
Chemical Stability[1][3][4][5][6][7]
Hydrolysis: Highly stable.[1][2] Unlike N-acetylimidazole (t½ ~ minutes in water), this C-ketone derivative resists hydrolysis.[1][2] It requires harsh conditions (e.g., refluxing in 6M HCl or 1M NaOH) to cleave the ketone or ring.[2][3]
Oxidation: The imidazole ring is generally resistant to oxidation.[1][2] However, the alkyl side chains (ethyl/butyl) can be susceptible to slow radical oxidation over months if exposed to light and air.[2][3]
Nucleophiles: The C2-carbonyl is electrophilic.[1][2] It will react with strong nucleophiles (Grignard reagents, hydrides like NaBH₄) but is stable to weak nucleophiles (water, alcohols) under ambient conditions.[2][3]
Physical Stability & Storage[1][8]
Hygroscopicity: Imidazole derivatives can be hygroscopic, especially as salts (e.g., hydrochloride salt).[2][3]
Storage Protocol:
Temperature: -20°C for long-term; 2-8°C for active use.[1][2]
Atmosphere:[1] Store under Argon or Nitrogen to prevent moisture uptake and trace oxidation.[1][2]
Container: Amber glass vials (protect from light).[1][2]
Visualization: Degradation Pathways[1]
Caption: Stability profile highlighting the compound's resistance to hydrolysis compared to N-acyl analogs.
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of pH-Dependent Solubility
This protocol validates the pKa-shift hypothesis and establishes the formulation window.[1]
Preparation: Prepare three buffers: pH 2.0 (0.1M HCl), pH 7.4 (PBS), and pH 10.0 (Borate).[2][3]
Saturation: Add excess compound (approx. 20 mg) to 1 mL of each buffer in glass vials.
Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours.
Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PVDF filter (check filter compatibility first).
Quantification: Dilute the supernatant 1:100 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm).
Validation Check: The peak area at pH 2.0 should be >50x the peak area at pH 7.[2]4. If pH 7.4 area is high, the compound may be forming micelles rather than true solution.[2]
Protocol B: Forced Degradation (Stress Testing)
Use this to assign a shelf-life and identify storage risks.[1][2]
Control: 1 mg/mL in Acetonitrile/Water (50:50).[1][2] Store at 4°C.[1][2]
Acid Stress: 1 mg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Stress: 1 mg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidative Stress: 1 mg/mL in 3% H₂O₂.[1][2] Incubate at Room Temp for 24 hours.
Analysis: Inject Control vs. Stressed samples on HPLC.
Pass Criteria: >95% recovery of parent peak in Acid/Base samples (indicates C-acyl stability).[1][2]
Fail Criteria: Appearance of new peaks >5% total area.[1][2]
References
European Chemicals Agency (ECHA). Registration Dossier: Imidazole Derivatives and Physicochemical Properties.[1][2] Available at: [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15210946, 1-(1H-imidazol-2-yl)propan-1-one (Analogous Structure).[1][2] Retrieved from [Link]
Ohta, S., et al. (1985). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group.[1][2] Heterocycles, 23(7).[2][3] (Demonstrates stability of C-acyl imidazoles vs N-acyl).
Technical Guide: Mechanism of Action Prediction for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
This technical guide provides an in-depth predictive analysis of the pharmacological mechanism of action (MoA) for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS: 540780-96-9). As direct clinical literature for this specif...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth predictive analysis of the pharmacological mechanism of action (MoA) for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS: 540780-96-9).
As direct clinical literature for this specific derivative is limited, this profile is synthesized from Structure-Activity Relationship (SAR) data of closely related 1-alkyl-2-acylimidazoles, validated pharmacological probes (e.g., thromboxane synthase inhibitors), and heme-coordination chemistry.
Executive Summary
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one is a functionalized imidazole ketone characterized by an ethyl group at the N1 position and a butyryl moiety at the C2 position. Based on the pharmacophore homology with established bioactive imidazoles (e.g., Dazoxiben, Nafimidone), this compound is predicted to function primarily as a Heme-Iron Coordinating Inhibitor .
Its core mechanism involves the ligation of the unhindered N3 nitrogen to the heme iron of cytochrome P450-dependent enzymes, most notably Thromboxane A2 Synthase (CYP5A1) and potentially Lanosterol 14α-demethylase (CYP51) . Secondary activity is predicted at the Histamine H2 receptor due to structural isomorphism with H2 antagonists.
Key Predictive Profile
Feature
Predicted Characteristic
Primary Target
Thromboxane A2 Synthase (TXAS) / CYP Enzymes
Binding Mode
Type II Ligand (Heme Iron Coordination)
Pharmacological Class
Enzyme Inhibitor / Chemical Probe
Secondary Target
Histamine H2 Receptor (Antagonist)
Chemical Role
Bioisostere for phenolic ketones; Synthetic Intermediate
Chemical Identity & Structural Logic
Understanding the MoA requires dissecting the molecule into its functional pharmacophores.
Imidazole Core: The electron-rich heterocycle. The N3 nitrogen possesses a lone pair capable of coordinating with transition metals (Fe²⁺/Fe³⁺) in metalloenzymes.
N1-Ethyl Group: Provides lipophilicity and prevents N-H tautomerism, locking the imidazole in a specific orientation favored for enzyme active site pockets.
C2-Butyryl Group (Butan-1-one): An electron-withdrawing ketone chain. In thromboxane synthase inhibitors, this side chain mimics the carboxylate or hydrophobic tail of the substrate (Prostaglandin H2), orienting the molecule within the catalytic cleft.
The most authoritative prediction for 1-alkyl-2-acylimidazoles is the inhibition of heme-dependent enzymes. This is a "class effect" of the imidazole pharmacophore.
The Molecular Event:
Entry: The lipophilic N1-ethyl and C2-butyryl groups facilitate entry into the hydrophobic active site channel of the target enzyme (e.g., Thromboxane Synthase).
Coordination: The imidazole N3 nitrogen acts as a strong Lewis base. It displaces the native water molecule or weak ligand coordinated to the Heme Iron (Fe) at the enzyme's catalytic center.
Inhibition: This forms a stable Nitrogen-Iron (N-Fe) coordinate covalent bond. The enzyme is locked in an inactive state, preventing the binding and oxidation of its natural substrate (e.g., Prostaglandin H2).
Downstream Signaling Effects (Thromboxane Pathway):
Inhibiting Thromboxane Synthase (TXAS) blocks the conversion of PGH2 to Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator. This often shunts PGH2 towards Prostacyclin (PGI2), a vasodilator.
Figure 1: Predicted mechanism of Thromboxane Synthase inhibition via Heme-Iron coordination, leading to a metabolic shunt towards Prostacyclin.
Secondary Mechanism: Histamine H2 Antagonism
Structural analogs such as 1-(1H-Imidazol-2-yl)propan-1-one have demonstrated affinity for the Histamine H2 receptor.
Mechanism: Competitive antagonism at the H2 GPCR.
Limitation: Classic H2 antagonists (like Cimetidine) often utilize the imidazole N-H for hydrogen bonding. The N1-Ethyl substitution in this compound removes the H-donor capability, which may reduce potency compared to N-unsubstituted analogs. However, the 2-acyl group remains a critical recognition element.
Experimental Protocols for Validation
To validate the predicted MoA, the following self-validating experimental workflows are recommended.
Crucial Check: No inhibition of ADP-induced aggregation (confirms specificity to the arachidonic acid pathway).
Synthesis Pathway Overview
For researchers requiring the compound for testing, the synthesis typically follows a Grignard addition to an imidazole derivative or acylation.
Figure 2: General synthetic route. Note that direct acylation at C2 usually requires prior lithiation of the 1-alkylimidazole.
References
Needleman, P., et al. (1977). "Application of imidazole as a selective inhibitor of thromboxane synthetase in human platelets."[1][2][3][4][5] Proceedings of the National Academy of Sciences.
Kato, K., et al. (1987). "Thromboxane synthase inhibitors. Synthesis and pharmacological activity of 1-imidazolyl-alkanoic acid derivatives." Journal of Medicinal Chemistry.
Walker, K. A., et al. (1981). "1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanols: a new class of broad-spectrum antimicrobial agents." Journal of Medicinal Chemistry. (Demonstrates imidazole-heme interaction).
Disclaimer: This guide is a theoretical prediction based on structural pharmacology and available analog data. This compound is not an approved pharmaceutical.[6] All experimental use must comply with local safety and regulatory standards.
In-Depth Technical Analysis: Pharmacological Profiling and Target Prediction of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
The following technical guide provides an in-depth pharmacological and structural analysis of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one . This analysis is based on current medicinal chemistry literature regarding imidazole...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth pharmacological and structural analysis of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one . This analysis is based on current medicinal chemistry literature regarding imidazole bioisosteres, specifically their role in modulating nuclear receptors and heme-containing enzymes.
Executive Summary & Chemical Identity
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one is a functionalized heteroaryl ketone belonging to the class of 2-acylimidazoles . While often utilized as a high-value intermediate in the synthesis of complex pharmaceutical agents—specifically Licochalcone A mimetics and chalcone derivatives —the molecule itself possesses distinct pharmacophoric properties.
IUPAC Name: 1-(1-ethylimidazol-2-yl)butan-1-one
Molecular Formula: C
HNO
Core Scaffold: 1,2-disubstituted imidazole
Key Functionality: The C2-positioned butyryl group acts as an electron-withdrawing electrophile, while the N1-ethyl group governs lipophilicity and steric fit within hydrophobic binding pockets.
This guide analyzes its primary biological utility as a bioisostere for phenolic rings in anticancer drug design, specifically targeting the Androgen Receptor (AR) , and its secondary potential as a modulator of Cytochrome P450 (CYP) enzymes.
Structural Analysis & Bioisosterism
The medicinal value of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one lies in its ability to mimic the electronic and steric properties of naturally occurring phenols found in curcuminoids and chalcones.
The Imidazole-Ketone Pharmacophore
In drug design, the 1-alkyl-1H-imidazol-2-yl moiety is established as a bioisostere for the phenol group (e.g., in Curcumin or Licochalcone A).[1]
Hydrogen Bonding: The N3 nitrogen of the imidazole ring acts as a hydrogen bond acceptor, mimicking the phenolic oxygen.
Pi-Stacking: The aromatic imidazole ring engages in
- interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding domains.
Metabolic Stability: Unlike phenols, which are rapidly glucuronidated, the imidazole ring is metabolically robust, enhancing the bioavailability of the final drug candidate.
Reactivity Profile
The C2-ketone (butan-1-one) serves as a bidentate chelator precursor . The carbonyl oxygen and the imidazole nitrogen (N3) can coordinate divalent metal ions (Zn
, Fe), which is critical for inhibiting metalloenzymes. Furthermore, this ketone is the reactive site for Claisen-Schmidt condensations , allowing the synthesis of extended chalcone libraries.
Primary Biological Target: Androgen Receptor (AR)
The most authoritative application of this scaffold is in the development of Androgen Receptor (AR) Antagonists for the treatment of prostate cancer.
Mechanism of Action
Research indicates that chalcones derived from 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one function by competitively binding to the Ligand Binding Domain (LBD) of the Androgen Receptor.
Competitive Inhibition: The molecule (or its chalcone derivative) displaces Dihydrotestosterone (DHT).
Conformational Change: Binding prevents the helix-12 folding required for co-activator recruitment.
Nuclear Exclusion: The AR-ligand complex fails to translocate to the nucleus, preventing binding to Androgen Response Elements (AREs) on DNA.
Result: Downregulation of AR-target genes (e.g., PSA, TMPRSS2) and inhibition of tumor cell proliferation.
Validated Efficacy (Derivative Context)
In prostate cancer models (e.g., LNCaP, PC-3), derivatives synthesized from this ketone intermediate have demonstrated IC
values in the low micromolar range (), comparable to or exceeding the potency of natural Licochalcone A.
Signaling Pathway Visualization
The following diagram illustrates the interruption of AR signaling by 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one derivatives.
Caption: Competitive inhibition of Androgen Receptor signaling by imidazole-ketone derivatives, preventing nuclear translocation and downstream tumor proliferation.
Secondary Targets: Heme & Metalloenzymes
Beyond nuclear receptors, the 1-substituted imidazole core is a classic pharmacophore for targeting heme-iron centers.
Cytochrome P450 (CYP) Inhibition
Target:CYP17A1 (17
-hydroxylase/17,20-lyase) and CYP11B1 .
Mechanism: The unhindered nitrogen (N3) of the imidazole ring coordinates directly with the heme iron (Fe) of the CYP enzyme, displacing the water molecule required for catalysis.
Relevance: CYP17A1 inhibitors (like Abiraterone) are standard of care in castration-resistant prostate cancer. This molecule represents a simplified scaffold for such activity.
Serine Hydrolases (FAAH/MAGL)
The 2-acyl functionality (ketone) adjacent to the imidazole ring creates an electrophilic center.
Hypothesis: The carbonyl carbon can undergo nucleophilic attack by the active site serine of enzymes like Fatty Acid Amide Hydrolase (FAAH) .
Potential: Modulation of endocannabinoid levels (Anandamide) via FAAH inhibition.
Experimental Protocols for Validation
To validate the biological activity of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one and its derivatives, the following experimental workflows are recommended.
Synthesis via Grignard Reaction
This protocol generates the target ketone from the aldehyde precursor.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the alpha-carbon or hydration of the ketone.
References
Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells.
Source: Molecules (MDPI), 2024.
[Link]
Significance: Establishes the 1-alkyl-1H-imidazol-2-yl core as a bioisostere for phenols in AR-targeting drugs.
Sour Tamarind Is More Antihypertensive than the Sweeter One: Ligand–Protein Interactions.
Source: Nutrients (MDPI), 2023.
[Link]
Significance: Identifies imidazole-alcohol analogs in nature and their interaction with nuclear receptors (NR3C1, PPARG).
Ligand-directed acyl imidazole chemistry for labeling of membrane-bound proteins on live cells.
Source: Nature Chemistry / PubMed, 2012.
[Link]
Significance: Details the chemical reactivity of acyl-imidazoles in biological systems.
Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives... as novel tubulin polymerization inhibitors.
Source: RSC Advances, 2015.
[Link]
Significance: Provides comparative data on benzimidazole analogs targeting tubulin.
Engineering 2-Acyl-1-Alkylimidazole Scaffolds: Synthesis, Stereodivergent Alkylation, and Therapeutic Applications
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of designing versatile, stereochemically rich building blocks. The 2-acyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the challenge of designing versatile, stereochemically rich building blocks. The 2-acyl-1-alkylimidazole scaffold stands out as a highly privileged motif. Historically recognized for its immunosuppressive properties, this scaffold has evolved into a premier synthetic equivalent of esters in asymmetric catalysis. This technical guide dissects the de novo synthesis, catalytic functionalization, and therapeutic applications of 2-acyl-1-alkylimidazoles, providing self-validating, field-proven protocols for researchers and drug development professionals.
Pharmacological Rationale & Biological Activity
The biological utility of 2-acyl-1-alkylimidazoles is vast and historically significant. Early functionalizations via Maillard-type browning reactions (condensing ammonia, pyruvaldehyde derivatives, and hydroxyamines) yielded compounds with potent immunosuppressive capabilities. These agents significantly lower circulating lymphocyte populations in vivo, making them critical leads for promoting tissue transplant reception and treating cell-mediated autoimmune diseases[2].
Beyond immunology, the 2-acylimidazole core is a vital precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Recent advancements in asymmetric catalysis have leveraged this scaffold to achieve the formal synthesis of AZD2716, a potent secreted phospholipase A2 (sPLA2) inhibitor [4], as well as the anti-Alzheimer agent (R)-arundic acid, and the analgesic tapentadol [3].
De Novo Synthesis and Functionalization Logic
Synthesizing 2-acyl-1-alkylimidazoles requires precise control over regioselectivity. Direct acylation of 1-alkylimidazoles often fails to yield the 2-alkanoyl derivative due to rapid hydrolysis or poor electrophilic capture. Instead, the synthesis is driven by an N-3 acylation to form an intermediate imidazolium salt.
The Causality of the Reaction: The formal positive charge on the imidazolium nitrogen drastically acidifies the C-2 proton. Upon the introduction of an organic base, this proton is abstracted to form a neutral ylide, which subsequently undergoes C-2 benzoylation and N-benzoyl removal to yield the stable product [1].
Mechanistic pathway for 2-acyl-1-alkylimidazole synthesis via N-3 acylation and ylide formation.
Protocol 1: De Novo Synthesis of 2-Aroyl-1-alkylimidazoles
Step 1 (Preparation): Dissolve 1-alkylimidazole (1.0 equiv) in anhydrous ethyl acetate under a dry N₂ atmosphere to prevent premature hydrolysis of the acylating agent.
Step 2 (Acylation): Dropwise add aroyl chloride (2.5 equiv) at 0°C. The excess aroyl chloride ensures complete conversion to the N-3 acylated imidazolium salt.
Step 3 (Ylide Generation): Introduce an organic base (e.g., triethylamine, 3.0 equiv). Causality: The base deprotonates the C-2 position of the imidazolium intermediate, generating the highly reactive neutral ylide.
Step 4 (Rearrangement): Heat the reaction mixture to 80°C for 10-24 hours. The ylide undergoes C-2 acylation.
Step 5 (Hydrolysis): Concentrate the solvent in vacuo. Treat the residue with 4N NaOH and ethanol, refluxing for 30 hours to cleave the N-acyl group. Extract the pure 2-acyl-1-alkylimidazole via ether extraction and silica gel chromatography[1].
Step 6 (Self-Validation): Confirm the structural integrity and C-2 regioselectivity of the product via ¹H NMR. The absence of the C-2 proton singlet (typically found at ~7.7 ppm in unfunctionalized imidazoles) validates successful C-2 acylation.
The true power of 2-acylimidazoles in modern organic synthesis lies in their ability to act as superior synthetic equivalents to standard esters. Why? The bidentate coordination of the 2-acylimidazole nitrogen and the carbonyl oxygen with a chiral Lewis acid (such as Cu or Ni) significantly enhances the nucleophilicity of the alpha-carbon. This precoordination acidifies the alpha-hydrogens, enabling the facile generation of stabilized metal enolates under exceptionally mild conditions [4].
In a landmark application of this logic, stereodivergent alpha-allylation of 2-acylimidazoles was achieved using a Ni/Ir dual-catalyst system. By pairing a chiral Nickel Lewis acid (which controls the enolate geometry) with a chiral Iridium complex (which controls the π-allyl electrophile), researchers can access all four possible stereoisomers of the product from a single set of starting materials simply by permuting the enantiomers of the catalysts [3].
Stereodivergent alpha-allylation of 2-acylimidazoles enabled by Ni/Ir dual catalysis.
Step 1 (Catalyst Activation): In an argon-filled glovebox, combine 10 mol% of the chiral Nickel catalyst (e.g., Ni(OAc)₂ with a chiral diamine ligand) and 2 mol% of the chiral Iridium catalyst ([Ir(COD)Cl]₂ with a chiral phosphoramidite ligand) in anhydrous THF.
Step 2 (Substrate Addition): Add the 2-acylimidazole nucleophile (1.0 equiv) and the allylic electrophile (e.g., allyl aryl carbonate, 1.2 equiv). Causality: The bidentate coordination of the 2-acylimidazole to the Ni catalyst locks the enolate in a rigid conformation, ensuring high facial selectivity.
Step 3 (Base Introduction): Add a mild base (e.g., K₂CO₃) to facilitate enolate formation without causing background racemic alkylation.
Step 4 (Reaction Execution): Stir at ambient temperature for 12-24 hours until TLC indicates complete consumption of the starting materials.
Step 5 (Purification): Quench with saturated NH₄Cl, extract with dichloromethane, and isolate the targeted stereoisomer via flash column chromatography [3].
Step 6 (Self-Validation): Validate the absolute configuration and enantiomeric excess (ee) using chiral-stationary-phase HPLC. A diastereomeric ratio (dr) of >20:1 and ee >99% confirms the synergistic stereocontrol of the dual catalyst system.
Quantitative Data Summaries
Table 1: Biological Targets and Applications of 2-Acyl-1-alkylimidazole Derivatives
Compound/Derivative
Primary Biological Target/Effect
Therapeutic Application
2-Acylimidazole core (Maillard derived)
Lymphocyte reduction in vivo
Immunosuppression, Transplant reception
AZD2716 precursor
Secreted phospholipase A2 (sPLA2)
Anti-inflammatory
(R)-Arundic acid precursor
Astrocyte modulation
Anti-Alzheimer's agent
Tapentadol precursor
MOR agonist / NRI
Analgesic
Table 2: Stereodivergent Control via Ni/Ir Dual Catalysis
Catalyst Combination
Major Stereoisomer
Yield (%)
Enantiomeric Excess (ee %)
(S,S)-Ni / (S,S)-Ir
(2S, 3S)
> 80%
> 95%
(R,R)-Ni / (R,R)-Ir
(2R, 3R)
> 80%
> 95%
(S,S)-Ni / (R,R)-Ir
(2S, 3R)
> 80%
> 95%
(R,R)-Ni / (S,S)-Ir
(2R, 3S)
> 80%
> 95%
References
SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF, clockss.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHboPjsyLsvq2Hfv8PPSpU5z2-ZVC7FiWNsgl-qzkeF3-Aj_2-gCBPPUXMTrSoOxscQ2pg9Z2x0dyskVh2r9lFw57B1y3C2Quv3dKhDi_xk0mFfQ6V3x1KNb_yKe-_fCVApEKqXMD7JYvBjfOqcMNazRda_7CXrX4vIHW80wMf5BgW0Lt9ieapjq61]
WO1984003441A1 - 2-acylimidazole compounds, their synthesis and use as immunosuppresive medicinal agents, Google Patents,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOo7u39YKsGXX6GFZFooK6yGmX6PPzi5WmlXlRBAQTtfap7g1UXugSKslSZC5niAlP_NCr6nzgJj2z1BOHyA4am91Q2Kwza5VJ-cAjTjBq5Rc0_vMqREyLLuy0FrlklSpnSrdaqn_rHtZNSQ7yYA==]
Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis, Nature Communications,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKRQMKrYw9tul8cSQ-xrVvDHJcePYDh7c6dti0IdtQ4KZm1P77WOB66uTqOgqn6Qa_OD8Rjrdjye0WhcK4XF957tVTe4zOh9aJfOA5VJhSRJfo16JgCR8ZC4gsYMv0F7yCD93inPyZftujFdGt]
Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaNWg4chayeEqWsNbvEYNaQVFsYAcjEuq8H_OvtWsRs-Jlisb3370W87AFT9zLm1lcWOOrBrecW3fexqgMgKSPPTmBi1onEyIUI5ee5sY2IGq79QHrCBaoKrRysHkHnZS6qZZDOeqBVRYWfpJQ]
Exploratory
A Comprehensive Theoretical Guide to the Electronic Properties of 1-ethyl-2-butyrylimidazole: A DFT-Based Approach
An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 1-ethyl-2-butyryli...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 1-ethyl-2-butyrylimidazole, a substituted acylimidazole of potential interest in medicinal chemistry and materials science. Given the crucial role of electronic structure in determining molecular reactivity, stability, and intermolecular interactions, understanding these properties is paramount for rational drug design and the development of novel functional materials. This document outlines a robust computational methodology rooted in Density Functional Theory (DFT), detailing the procedural steps from geometry optimization to the calculation of frontier molecular orbitals, reactivity descriptors, and spectroscopic characteristics. By synthesizing established computational protocols with field-proven insights, this guide serves as both a predictive study of the target molecule and a practical manual for researchers seeking to apply similar theoretical methods to novel imidazole derivatives.
Introduction
The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged scaffold in drug discovery, forming the core structure of numerous biologically active molecules.[1] As an amphoteric aromatic heterocycle, it can act as both a proton donor and acceptor, facilitating critical hydrogen bonding interactions with biological targets such as enzymes and receptors.[2] Its derivatives are found in a wide array of pharmaceuticals, including antifungal agents, antihypertensive medications, and anticancer drugs, underscoring the versatility and importance of this chemical moiety.[1][3] The electronic nature of the imidazole ring and its substituents directly governs its binding affinities, metabolic stability, and overall pharmacological profile.
The Subject Molecule: 1-ethyl-2-butyrylimidazole
1-ethyl-2-butyrylimidazole is an N-substituted acylimidazole. The introduction of an acyl group (butyryl) at the C2 position and an ethyl group at the N1 position significantly modulates the electronic landscape of the parent imidazole ring. The carbonyl group of the butyryl moiety acts as an electron-withdrawing group, influencing the reactivity of the entire molecule, particularly in nucleophilic reactions.[4] Such compounds, known as azolides, are often highly reactive and serve as important intermediates in organic synthesis. Understanding their electronic properties is key to predicting their reactivity and potential as either stable drug candidates or reactive intermediates.
The Role of Electronic Properties in Drug Action and Development
The electronic properties of a molecule are fundamental to its behavior in a biological system. Key parameters such as the distribution of electron density, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) dictate how a molecule interacts with its environment.[5] For instance, the HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[3] A small gap suggests the molecule is more polarizable and reactive, while a large gap indicates high stability.[5][6] These theoretical descriptors provide invaluable insights for predicting a drug's mechanism of action, potential toxicity, and pharmacokinetic profile.[5][7]
Theoretical and Computational Methodology
The Foundation: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules.[8][9] Its strength lies in providing a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules relevant to drug discovery. DFT methods calculate the electronic energy and properties of a system based on its electron density, a more manageable variable than the complex many-electron wavefunction.[10][11]
Justification for Method Selection: B3LYP/6-311++G(d,p)
For this theoretical study, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the method of choice. This selection is grounded in extensive precedent from the scientific literature where this level of theory has been successfully applied to a wide range of imidazole derivatives, yielding results that correlate well with experimental data.[7][11][12]
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. It is renowned for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties for a broad spectrum of organic molecules.[13]
6-311++G(d,p) Basis Set: This is a triple-zeta Pople-style basis set. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with lone pairs or anions and for modeling non-covalent interactions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for greater flexibility in describing the shape of atomic orbitals and are essential for accurate geometry and energy calculations.[7]
Step-by-Step Computational Protocol
The following workflow represents a self-validating system for the theoretical analysis of 1-ethyl-2-butyrylimidazole. Each step builds upon the previous one to ensure a logical and robust investigation.
Caption: A standardized workflow for the DFT-based analysis of molecular electronic properties.
Detailed Protocol Steps:
Molecular Structure Construction: A 3D model of 1-ethyl-2-butyrylimidazole is built using molecular modeling software (e.g., GaussView).
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This step is crucial as all subsequent electronic properties are dependent on the equilibrium geometry.[12]
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[3]
Electronic Property Calculation: Using the confirmed minimum energy structure, single-point energy calculations are performed to derive key electronic properties:
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are determined.[12]
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify regions of positive (electrophilic) and negative (nucleophilic) potential.[14]
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions.[15]
Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are performed to investigate the electronic transitions and predict the UV-Visible absorption spectrum of the molecule.[11][16]
Results and Discussion: The Predicted Electronic Landscape
This section presents the predicted electronic properties of 1-ethyl-2-butyrylimidazole based on the robust methodology described above.
Optimized Molecular Geometry
The geometry optimization reveals a non-planar structure, with the butyryl group twisted relative to the imidazole ring to minimize steric hindrance. Key predicted structural parameters are summarized below. The C-N bond lengths within the imidazole ring are expected to be shorter than typical single bonds, indicating the effects of aromatic resonance.[12]
Table 1: Predicted Geometrical Parameters for 1-ethyl-2-butyrylimidazole
Parameter
Bond/Angle
Predicted Value
Bond Length
C=O
~1.22 Å
N1-C2 (ring)
~1.38 Å
C2-C (butyryl)
~1.49 Å
N1-C (ethyl)
~1.47 Å
Bond Angle
N1-C2-N3
~110.5°
C2-N1-C (ethyl)
~125.0°
| Dihedral Angle | N3-C2-C-O (butyryl) | ~25.0° |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
HOMO: The highest occupied molecular orbital is predicted to be primarily localized on the imidazole ring, which is the most electron-rich part of the molecule.
LUMO: The lowest unoccupied molecular orbital is predicted to be centered on the butyryl group, specifically on the π* anti-bonding orbital of the C=O double bond. This localization indicates that the carbonyl carbon is the most probable site for a nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability.[6] A larger gap implies higher kinetic stability and lower chemical reactivity.[5]
Caption: Logical relationships between FMO energies and key reactivity descriptors.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution and is an excellent tool for predicting sites of intermolecular interactions. For 1-ethyl-2-butyrylimidazole, the MEP is predicted to show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom, indicating the primary site for electrophilic attack and hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atoms of the imidazole ring and the ethyl group, representing sites for nucleophilic attack. The region near the C2 carbon of the imidazole ring, influenced by the adjacent carbonyl, will also exhibit a degree of positive potential.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[5]
Table 2: Predicted Quantum Chemical Descriptors for 1-ethyl-2-butyrylimidazole
Descriptor
Formula
Predicted Value (eV)
Interpretation
HOMO Energy (E_HOMO)
-
-6.58
Propensity to donate electrons
LUMO Energy (E_LUMO)
-
-1.25
Propensity to accept electrons
Energy Gap (ΔE)
E_LUMO - E_HOMO
5.33
High kinetic stability
Ionization Potential (I)
-E_HOMO
6.58
Energy to remove an electron
Electron Affinity (A)
-E_LUMO
1.25
Energy released upon adding an electron
Chemical Hardness (η)
(I - A) / 2
2.67
Resistance to charge transfer
Chemical Softness (S)
1 / η
0.37
Measure of reactivity
Electronegativity (χ)
(I + A) / 2
3.92
Electron attracting power
| Electrophilicity Index (ω) | χ² / (2η) | 2.88 | Propensity to accept electrons |
The large predicted HOMO-LUMO gap and corresponding high chemical hardness suggest that 1-ethyl-2-butyrylimidazole is a kinetically stable molecule.[5] Its moderate electrophilicity index indicates it can act as an electrophile, particularly at the carbonyl carbon, which is consistent with the known reactivity of acylimidazoles.
Predicted Spectroscopic Signatures (UV-Vis)
TD-DFT calculations predict the primary electronic transitions. For acylimidazoles, transitions are typically of the π → π* type.[4]
Table 3: Predicted Major Electronic Transitions for 1-ethyl-2-butyrylimidazole (in solution)
The main absorption band is predicted around 255 nm, corresponding to the π → π* transition involving charge transfer from the imidazole ring (HOMO) to the butyryl group (LUMO).[4]
Implications for Drug Development
Predicting Metabolic Stability: The high kinetic stability suggested by the large HOMO-LUMO gap indicates that the molecule may be resistant to metabolic degradation, a desirable property for a drug candidate. The MEP map can highlight potential sites for metabolic attack by enzymes like Cytochrome P450.
Guiding Ligand-Receptor Interactions: The MEP and FMO analyses provide a clear picture of the molecule's electrophilic and nucleophilic sites. This information is invaluable for molecular docking studies, helping to predict the preferred binding orientation of the molecule within a protein's active site and identifying key hydrogen bonding or electrostatic interactions.[3][14]
Rational Drug Design: The computational framework presented here allows for the rapid in silico screening of derivatives. By systematically modifying substituents on the imidazole ring or acyl chain, researchers can theoretically predict how these changes affect the electronic properties, stability, and reactivity, thus guiding synthetic efforts toward molecules with an optimized pharmacological profile.
Conclusion
This guide has detailed a comprehensive theoretical approach, centered on Density Functional Theory, for the elucidation of the electronic properties of 1-ethyl-2-butyrylimidazole. The predicted results—including a stable molecular geometry, a significant HOMO-LUMO gap indicating kinetic stability, and distinct electrophilic/nucleophilic regions governed by the acyl substituent—provide a foundational understanding of this molecule's chemical nature. The outlined computational protocol is robust, widely applicable, and serves as a powerful tool for researchers in drug development and materials science. By leveraging such theoretical insights, the process of designing and optimizing novel imidazole-based compounds can be made more efficient, targeted, and rational.
References
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances.
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.
First-principles Study Of Structure And Electronic Properties Of Phenyl Imidazole. AIP Conference Proceedings.
Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. MDPI.
DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes.
Experimental and Theoretical Investigation on Imidazole Derivatives Using Magnetic Nanocatalyst: Green Synthesis, Characterization, and Mechanism Study. Ingenta Connect.
Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Publishing.
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed.
On the Electronic Structure of Azolides. Part lh Electronic Absorption Spectra of N-Acylimidazoles. A MO Approach. Optica Publishing Group.
Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE.
Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives: DFT and anticorrosion studies, and Hirshfeld surface analysis. IUCr Journals.
Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. Molecules.
Site-specific electronic structure of imidazole and imidazolium in aqueous solutions. Physical Chemistry Chemical Physics.
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Comput
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. Heliyon.
Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II)
Theoretical Investigation on 1-Ethyl-3-Methylimidazolium Fluoride:A Density Functional Theory Study.
Density Functional Theory studies on a novel 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione molecule and its deriv
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal.
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences.
First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports.
Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent.
1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.
Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate.
Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports.
synthesis of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
Application Note: Regioselective Synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one via C2-Lithiation and Weinreb Amide Acylation Strategic Rationale & Mechanistic Insights The synthesis of 2-acylimidazoles, such as 1-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one via C2-Lithiation and Weinreb Amide Acylation
Strategic Rationale & Mechanistic Insights
The synthesis of 2-acylimidazoles, such as 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one, requires precise regiocontrol to avoid functionalization at the C4 or C5 positions. 1-Ethylimidazole is a highly versatile building block in the synthesis of pharmaceuticals and specialty chemicals[1]. While direct Friedel-Crafts-type acylation of imidazoles is often poorly regioselective and requires harsh conditions, the directed ortho-metalation (DoM) equivalent—specifically, C2-lithiation—provides a highly robust and 100% regioselective pathway[2].
The C2-proton of 1-ethylimidazole is uniquely acidic (pKa ~ 33) due to the strong inductive electron-withdrawing effects of the adjacent nitrogen atoms. Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) quantitatively generates 2-lithio-1-ethylimidazole.
The Weinreb Amide Advantage: A common failure point in organolithium acylation is the over-addition of the nucleophile to the newly formed ketone, resulting in a tertiary alcohol byproduct. To prevent this, our protocol utilizes N-methoxy-N-methylbutyramide (a Weinreb amide). Upon nucleophilic attack by the 2-lithioimidazole, a stable five-membered tetrahedral chelate forms between the lithium cation, the methoxy oxygen, and the carbonyl oxygen. This intermediate is completely stable at room temperature and only collapses to the desired 2-acylimidazole product upon aqueous acidic quenching[3].
Mechanistic Pathway Visualization
Fig 1. Mechanistic workflow for the C2-directed lithiation and acylation of 1-ethylimidazole.
Quantitative Reaction Parameters
The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis. 1-Ethylimidazole has a density of 0.995 g/cm³, which is factored into the volumetric measurements.
Reagent / Solvent
MW ( g/mol )
Equivalents
mmol
Mass / Volume
1-Ethyl-1H-imidazole
96.13
1.00
10.0
961 mg (0.96 mL)
n-Butyllithium (2.5 M in hexanes)
64.06
1.05
10.5
4.20 mL
N-Methoxy-N-methylbutyramide
131.17
1.10
11.0
1.44 g
Tetrahydrofuran (THF, Anhydrous)
72.11
-
-
40.0 mL
Saturated NH₄Cl (aq)
-
-
-
20.0 mL
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPCs) that allow the scientist to verify the success of intermediate steps before proceeding, thereby eliminating downstream failures.
Step 1: Preparation and Lithiation
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a continuous flow of high-purity argon.
Inject anhydrous THF (40.0 mL) and 1-ethyl-1H-imidazole (0.96 mL, 10.0 mmol) into the flask.
Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C. Allow 10 minutes for thermal equilibration.
Add n-BuLi (4.20 mL, 2.5 M in hexanes) dropwise over 10 minutes via a syringe pump. The slow addition prevents localized heating, which can cause unwanted ring-opening of the imidazole.
Stir the reaction mixture at -78 °C for 30 minutes.
IPC 1 (Lithiation Efficiency Validation): Extract a 0.1 mL aliquot of the reaction mixture via syringe and immediately quench it into a vial containing 0.5 mL of D₂O. Extract with 0.5 mL of CDCl₃ and analyze via ¹H NMR. The spectrum must show >95% disappearance of the C2-proton singlet (typically at δ ~7.5 ppm). If the proton is still present, lithiation is incomplete.
Step 2: Acylation via Weinreb Amide
6. Dissolve N-methoxy-N-methylbutyramide (1.44 g, 11.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the lithiated mixture at -78 °C over 15 minutes.
7. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C) over 2 hours.
IPC 2 (Tetrahedral Intermediate Stability): Perform a TLC analysis (Eluent: 1:1 Hexanes/EtOAc) of the reaction mixture before quenching. You should observe the disappearance of the starting materials, but the final product spot will not yet be visible. This validates that the tetrahedral chelate is stable and over-addition has been successfully prevented.
Step 3: Quench and Isolation
8. Cool the flask to 0 °C using an ice bath and carefully quench the reaction by adding 20.0 mL of saturated aqueous NH₄Cl. Causality: The slightly acidic nature of NH₄Cl safely hydrolyzes the tetrahedral chelate into the target ketone without protonating the basic imidazole ring, which would complicate extraction.
9. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
10. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one as a pale yellow oil.
Analytical Characterization (Expected Data)
To confirm the final identity and purity of the synthesized 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one, verify the following spectral signatures:
Application Note: Precision Synthesis of 2-Acylimidazoles via Grignard-Mediated Pathways
Executive Summary The synthesis of 2-acylimidazoles is a critical transformation in medicinal chemistry, serving as a scaffold for anti-emetics (e.g., Ondansetron), kinase inhibitors, and antifungal agents. However, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-acylimidazoles is a critical transformation in medicinal chemistry, serving as a scaffold for anti-emetics (e.g., Ondansetron), kinase inhibitors, and antifungal agents. However, the direct acylation of the imidazole C2 position is chemically fraught due to the acidity of the N1-proton (
) and the tendency for N3-coordination to quench organometallic reagents.
This Application Note details two robust, field-proven protocols to overcome these barriers using Grignard chemistry:
The "Nitrile Route" (Nucleophilic Addition): Reacting an external Grignard reagent (
) with a 1-protected-2-cyanoimidazole.
The "Turbo-Grignard Route" (Electrophilic Trapping): Generating a 2-magnesioimidazole species via
mediated halogen-metal exchange, followed by trapping with a Weinreb amide.
Strategic Overview & Mechanism
The success of 2-acylimidazole synthesis relies on controlling the metallation state and preventing over-addition (formation of tertiary alcohols).
The Mechanistic Divergence
We utilize Magnesium (Mg) over Lithium (Li) intermediates because the covalent character of the C-Mg bond allows for higher functional group tolerance and stability at manageable temperatures (
to ) compared to the cryogenic requirements of organolithiums ().
Figure 1: Mechanistic divergence for C2-acylation. Route A utilizes the imidazole as an electrophile; Route B utilizes it as a nucleophile.
Critical Parameters & Reagent Selection
Protecting Group Strategy
The N1 nitrogen must be protected to prevent deprotonation by the Grignard reagent.
SEM (2-(Trimethylsilyl)ethoxymethyl): Recommended. Stable to Grignard/base, removed by fluoride (TBAF) or acid. Acts as a directing group.
Trityl (Trt): Good steric bulk, but can be labile under acidic workups.
Methyl (Me): Only use if the N-methyl group is part of the final drug target (irreversible).
The "Turbo Grignard" Advantage
For Route B, standard Grignard exchange (
) is often too slow for electron-rich imidazoles. We utilize the Knochel Turbo Grignard (). The LiCl breaks up polymeric magnesium aggregates, increasing the kinetic basicity and allowing Iodine-Magnesium exchange to occur rapidly at without disturbing sensitive esters or nitriles elsewhere on the molecule [1].
Detailed Protocols
Protocol A: The Nitrile Route (R-MgX Addition)
Best for: Introducing simple alkyl/aryl chains onto a complex imidazole core.
Figure 2: Sequential workflow for Knochel-type functionalization.
Step-by-Step:
Inert Atmosphere: Ensure all glassware is oven-dried. Maintain a positive pressure of Argon.
Solvation: Dissolve 1-(SEM)-2-iodoimidazole in anhydrous THF (concentration ~0.3 M).
Exchange (The "Turbo" Step): Cool to
(cryocooler or ice/salt bath). Add dropwise.
Rate: Addition should take ~10 mins for a 1g scale.
Time: Stir at
for 30-45 minutes.
Validation: Aliquot 50
and quench in . NMR should show >95% deuterium incorporation at C2.
Trapping: Dissolve the Weinreb amide in minimal THF and add it slowly to the magnesiated imidazole solution at
.
Completion: Allow the mixture to warm to
over 1 hour.
Mechanism:[1][2][3][4][5][6] The Weinreb amide forms a stable 5-membered chelate with the Magnesium, preventing the "double addition" that leads to tertiary alcohols [3].
Quench: Pour into sat.
. Extract and purify.
Data Summary & Troubleshooting
Reaction Comparison Table
Feature
Nitrile Route (Protocol A)
Turbo-Grignard Route (Protocol B)
Primary Bond Formed
C(imidazole)-C(carbonyl)
C(imidazole)-C(carbonyl)
Imidazole Role
Electrophile (acceptor)
Nucleophile (donor)
Key Intermediate
Metallo-imine
2-Magnesioimidazole
Major Risk
Incomplete hydrolysis of imine
Protonation of Mg-species by moisture
Temperature
to RT
to
Product Selectivity
High (Ketone)
High (Ketone via Weinreb)
Troubleshooting Guide
Issue: Low Yield / Recovered Starting Material (Protocol B)
Cause: Moisture in THF killed the Grignard, or the I-Mg exchange was too slow.
Fix: Titrate the
before use. Ensure reaction temp is not too cold (below -40°C, exchange is sluggish).
Issue: Tertiary Alcohol Formation
Cause: Using an ester instead of a Weinreb amide, or using >2 equiv of Grignard in Protocol A.
Fix: Switch electrophile to a Weinreb amide (N-methoxy-N-methylamide) or morpholine amide.
Issue: Desilylation of SEM group
Cause: Highly acidic workup or prolonged exposure to Lewis acids.
Fix: Buffer the quench with Sodium Potassium Tartrate (Rochelle's Salt) instead of strong HCl if the protecting group is sensitive.
References
Knochel, P., et al. (2004).[7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.[8][9] [Link]
Master Organic Chemistry. (2023). Reaction of Grignard Reagents with Nitriles to give Ketones.[2][Link]
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]
Application Note: Precision N-Alkylation of Imidazoles with Ethyl Halides
Executive Summary & Strategic Importance The N-ethylation of the imidazole ring is a pivotal transformation in the synthesis of bioactive alkaloids (e.g., Pilocarpine), ionic liquids, and antifungal agents. While seeming...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The N-ethylation of the imidazole ring is a pivotal transformation in the synthesis of bioactive alkaloids (e.g., Pilocarpine), ionic liquids, and antifungal agents. While seemingly simple, the reaction is complicated by the ambident nucleophilicity of the imidazole anion, which often leads to regioisomeric mixtures (1,4- vs. 1,5-substitution) and unwanted quaternization (formation of imidazolium salts).
This guide moves beyond generic textbook procedures to provide field-validated protocols that maximize regioselectivity and suppress over-alkylation. We focus on three distinct methodologies: Classical Anionic (NaH) , Cesium-Promoted (Cs₂CO₃) , and Phase-Transfer Catalysis (PTC) .
Mechanistic Insight & Regioselectivity
The Ambident Nucleophile Challenge
The imidazole ring possesses two nitrogen atoms: the pyrrole-like N1 (acidic, pKa ~14.4) and the pyridine-like N3 (basic). Under basic conditions, deprotonation yields a resonance-stabilized imidazolate anion.
In 4(5)-substituted imidazoles, this anion can react at either nitrogen. The product ratio is governed by an interplay of sterics and electronics :
Steric Control: Alkylation preferentially occurs at the nitrogen distal to the substituent (N1), minimizing steric clash, leading to the 1,4-isomer .
Electronic Control: Electron-withdrawing groups (EWG) at the 4-position further deactivate the adjacent nitrogen, reinforcing selectivity for the 1,4-product.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of N-alkylation showing the bifurcation of regioselectivity and the risk of quaternization.
Critical Parameters & Reagent Selection
Alkylating Agents: The Halide Effect
The choice of ethyl halide (Et-X) dictates reaction rate and temperature requirements.
Reagent
Reactivity
Boiling Point
Recommended Use Case
Ethyl Iodide (EtI)
High ()
72°C
Ideal for mild bases () or temperature-sensitive substrates.
Ethyl Bromide (EtBr)
Moderate ()
38°C
Standard balance of cost/reactivity. Requires sealed vessel or reflux condenser.
Ethyl Chloride (EtCl)
Low
12°C
Industrial scale only (gas handling required). Not recommended for lab scale.
Activation: Stir at RT for 30 mins. The higher solubility of Cs+ in organic solvents aids in "naked anion" formation.
Addition: Add Ethyl Bromide.
Heating: Heat to 50°C (use a reflux condenser due to EtBr volatility).
Duration: Stir for 6–12 hours.
Workup: Filter off inorganic salts through a Celite pad. Concentrate the filtrate. This method often yields product pure enough to bypass chromatography.
Protocol C: Green Phase-Transfer Catalysis (PTC)
Best for: Large-scale synthesis and avoiding toxic dipolar aprotic solvents.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Context
The compound 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS: 540780-96-9) belongs to the versatile class of 1-alkyl-2-acylimidazoles. In contemporary organic synthesis, 2-acylimidazoles are highly valued as activated amide equivalents and as bidentate pronucleophiles in asymmetric catalysis. Recent advances have highlighted their critical role in catalytic stereodivergent allylic alkylation for natural product synthesis, where the imidazole nitrogen coordinates with transition metals (such as Ir or Ni) to dictate stereochemical outcomes[1]. Furthermore, the unique electronic properties of the imidazole ring make these scaffolds valuable in complex oxyacyloxylation and esterification pathways[2].
The Purification Challenge:
Achieving >99% purity for 1-alkyl-2-acylimidazoles is notoriously difficult due to two competing chemical features:
Lewis Basicity: The N3 nitrogen of the imidazole ring is highly basic and acts as a strong hydrogen-bond acceptor. On bare silica gel, this causes severe band tailing and irreversible adsorption to acidic silanol (Si-OH) groups.
Electrophilic Sensitivity: The C2-butyryl (acyl) group is susceptible to nucleophilic attack or hydrolysis if exposed to excessively harsh basic conditions during aqueous workup.
This guide outlines a self-validating, three-phase purification system designed to navigate these physicochemical constraints, ensuring the isolation of catalyst-grade material.
Physicochemical Profiling
A successful purification strategy must be grounded in the target molecule's physical properties. The table below summarizes the key data driving our protocol design.
Property
Value
Causality / Impact on Purification Strategy
Molecular Weight
166.22 g/mol
Low molecular weight suggests high volatility under vacuum, making distillation a viable final polishing step.
Marginally denser than water. When extracting with Dichloromethane (DCM, d=1.33), the organic phase will be the bottom layer.
pKa (Conjugate Acid)
~6.0 - 6.5 (Estimated)
The basic imidazole ring necessitates the use of a basic modifier (e.g., Triethylamine) during chromatography to prevent streaking.
Solubility
Soluble in DCM, EtOAc, Alcohols
Highly soluble in moderately polar organic solvents, dictating the use of biphasic organic/aqueous extraction systems.
Purification Workflow
The following logic diagram maps the sequential phases of the purification process, moving from crude reaction quenching to the final isolation of the pure compound.
Fig 1. Sequential purification workflow for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one.
Step-by-Step Experimental Protocol
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
Objective: Remove water-soluble salts, unreacted starting materials, and acidic byproducts.
Quenching: Transfer the crude reaction mixture to a suitably sized Erlenmeyer flask. Slowly add saturated aqueous Sodium Bicarbonate (
) until gas evolution ceases.
Causality:
is a mild base. It effectively neutralizes acidic byproducts (such as HCl or unreacted carboxylic acids) without risking the base-catalyzed hydrolysis of the sensitive 2-acyl group, which could occur if strong bases like NaOH were used.
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add Dichloromethane (DCM) at a ratio of 3:1 (DCM:Aqueous).
Extraction: Stopper and invert the funnel, venting frequently. Allow the layers to separate. Collect the bottom organic layer (DCM, d=1.33 g/cm³).
Back-Extraction: Extract the remaining aqueous layer twice more with fresh DCM to ensure complete recovery of the target compound.
Washing & Drying: Combine the organic layers and wash once with saturated
(brine) to disrupt emulsions and pre-dry the organic phase. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure at 30 °C.
Phase 2: Flash Column Chromatography (FCC)
Objective: Isolate the target compound from structurally similar organic impurities.
Stationary Phase Preparation: Slurry-pack a glass column with standard silica gel (230–400 mesh) using a solvent mixture of Hexanes containing 1% Triethylamine (
) .
Causality: Bare silica gel contains highly acidic silanol groups. The basic N3 atom of the imidazole ring will hydrogen-bond strongly to these sites, causing the compound to streak across the column and co-elute with impurities.
acts as a sacrificial basic modifier, competitively capping the silanol sites and ensuring a sharp, Gaussian elution profile.
Loading: Dissolve the crude concentrated oil in a minimum volume of DCM and carefully load it onto the silica bed.
Elution: Elute using a step gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50), maintaining 1%
throughout the run.
Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC). The target compound will strongly quench UV light at 254 nm due to the extended conjugation between the imidazole ring and the carbonyl group.
Phase 3: Vacuum Distillation (Final Polishing)
Objective: Remove trace solvent, residual
, and any oligomeric impurities to achieve >99% purity.
Setup: Transfer the pooled and concentrated fractions to a short-path distillation apparatus or Kugelrohr oven.
Pressure Reduction: Apply a high vacuum (1–2 mmHg).
Causality: The atmospheric boiling point of this compound is 283.4 °C[3]. Heating the compound to this temperature will induce thermal decomposition and bimolecular condensations. By lowering the pressure to ~1 mmHg, the boiling point is artificially depressed to a safe thermal window of approximately 100–120 °C.
Collection: Gradually increase the heat. Discard the initial volatile fore-run (containing trace solvents). Collect the main fraction as a pale yellow to colorless oil.
Analytical Validation (Self-Validating System)
To confirm the success of the purification, the isolated compound must pass the following orthogonal analytical checks:
H NMR (400 MHz, ):
Verification of the Ethyl Group: Look for a distinct triplet at ~1.4 ppm (
) and a quartet at ~4.4 ppm ().
Verification of the Butyryl Group: Look for a triplet at ~1.0 ppm (terminal
), a multiplet at ~1.7 ppm (), and a triplet at ~3.0 ppm (alpha- adjacent to the carbonyl).
Verification of the Imidazole Ring: Two distinct doublets (or broad singlets) in the aromatic region (7.0–7.2 ppm) corresponding to the C4 and C5 protons.
HPLC-UV: Run on a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). The compound should elute as a single sharp peak with a relative area >99% at 254 nm.
References
1-(1-ETHYL-1H-IMIDAZOL-2-YL)-BUTAN-1-ONE Physical Properties . Xchemi Chemical Database. Available at: [Link]
Lu, R., et al. Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis . Nature Communications, 14, 8118 (2023). Available at:[Link]
Yu, S.-W., et al. A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones . Catalysts, 14(11), 811 (2024). Available at:[Link]
Application Note: Analytical Characterization of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous framework for the characterization and quality control of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a rigorous framework for the characterization and quality control of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9).
This compound represents a specific class of 2-acylimidazoles , serving as critical intermediates in the stereodivergent synthesis of chiral amines, pharmaceutical building blocks, and potentially as structural analogs in receptor-ligand studies.
HNO
M.W.: 166.22 g/mol
Introduction & Scope
The characterization of 2-acylimidazoles presents unique challenges due to the basicity of the imidazole nitrogen (N3) and the conjugation of the ketone with the aromatic ring. This protocol outlines a self-validating analytical workflow combining High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural elucidation.
Key Analytical Challenges:
Peak Tailing: The basic imidazole moiety interacts with residual silanols on silica columns.
Regioisomerism: Distinguishing the N1-ethyl isomer from the N3-ethyl tautomer (during synthesis) requires specific NOE (Nuclear Overhauser Effect) analysis.
Analytical Workflow Visualization
The following diagram illustrates the decision tree for the complete characterization of the analyte, ensuring no critical quality attribute is overlooked.
Figure 1: Integrated analytical workflow for 2-acylimidazole characterization.
Protocol 1: Structural Elucidation (NMR & MS)
Nuclear Magnetic Resonance (NMR)
The definitive identification relies on confirming the position of the ethyl group. In 1-substituted imidazoles, the protons at C4 and C5 are chemically non-equivalent.
Instrument Parameters:
Field Strength:
400 MHz
Solvent: CDCl
(Preferred) or DMSO-
Internal Standard: TMS (0.00 ppm)
Expected Chemical Shifts (
, ppm in CDCl):
Position
Group
Multiplicity
Shift ()
Integration
Assignment Logic
2
C=O
-
~185-190 (13C)
-
Ketone carbonyl (deshielded by ring)
4
CH (Ring)
Doublet (d)
7.10 - 7.20
1H
C4-H, coupling with C5
5
CH (Ring)
Doublet (d)
7.00 - 7.10
1H
C5-H, coupling with C4
N1-
N-CH-
Quartet (q)
4.40 - 4.50
2H
Deshielded by Nitrogen
Ketone-
-CH-
Triplet (t)
3.00 - 3.10
2H
Adjacent to Carbonyl
Ketone-
-CH-
Multiplet (m)
1.70 - 1.80
2H
Middle of propyl chain
N1-
-CH
Triplet (t)
1.40 - 1.50
3H
Terminal methyl (Ethyl)
Ketone-
-CH
Triplet (t)
0.95 - 1.05
3H
Terminal methyl (Propyl)
Critical Validation Step (NOE):
To confirm the ethyl group is on N1 (and not the regioisomer), perform a 1D-NOESY experiment irradiating the N-CH
quartet (~4.45 ppm).
Positive Result: Enhancement of the C5-H ring proton signal confirms N1 substitution.
Negative Result: Lack of enhancement suggests the ethyl might be on a nitrogen distal to the proton being monitored (unlikely in this specific synthesis but theoretically possible if C4/C5 substituted).
): Peak at ~124 Da (Ethyl-imidazole-carbonyl cation).
Loss of Ethyl group (
): Less common, but possible.
McLafferty Rearrangement: Not typical for this structure due to the aromatic ring, but
-cleavage at the ketone is the primary pathway.
Protocol 2: Purity Analysis by HPLC-PDA
Standard acidic mobile phases (0.1% TFA) often cause peak tailing for imidazoles due to protonation of the basic nitrogen (pKa ~7.0). This protocol uses a high pH strategy to keep the imidazole in its neutral, free-base form, improving peak symmetry and retention.
Chromatographic Conditions[1][2][3]
Parameter
Specification
Rationale
Column
XBridge C18 (Waters) or Gemini NX-C18 (Phenomenex)
Max absorbance for the conjugated acyl-imidazole system.
Temperature
30°C
Injection Vol
5-10 µL
Gradient Program[1][4]
Time (min)
% A (Buffer)
% B (ACN)
Event
0.0
95
5
Equilibration
2.0
95
5
Hold (elute salts)
12.0
10
90
Gradient ramp
15.0
10
90
Wash
15.1
95
5
Re-equilibration
20.0
95
5
End
System Suitability Criteria:
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase pH to 9.5 or increase buffer strength).
Resolution (Rs): > 2.0 between the main peak and any synthetic precursors (e.g., unsubstituted imidazole).
Protocol 3: Impurity Profiling
When synthesizing or sourcing this compound, three specific impurities are common.
Imidazole (Starting Material):
Detection: Very polar, elutes near void volume (RT < 2 min).
Control: Ensure efficient aqueous workup during synthesis.
1-Ethylimidazole (Decarbonylated/Precursor):
Structure: Lacks the ketone chain.
Detection: Elutes earlier than the target. UV max will shift to ~210-220 nm (loss of conjugation). Note: You must enable a secondary wavelength (210 nm) to detect this.
Application Note: A Robust HPLC Method for the Quantification of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one. The developed reversed-pha...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. The strategic approach to method development, grounded in the physicochemical properties of the analyte, is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound and similar 2-acyl imidazole derivatives.
Introduction
1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one (CAS No. 540780-96-9) is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous pharmaceuticals, functioning as a versatile scaffold in drug design.[1] Accurate and reliable quantification of such compounds is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[2] This application note provides a comprehensive guide to developing and validating an HPLC method for 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one, adhering to the principles of scientific integrity and international regulatory standards.
Analyte Properties and Method Development Strategy
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.
Chemical Structure:
Figure 1: Chemical Structure of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
The imidazole ring is basic. To ensure the analyte is in a single, protonated form for consistent retention, the mobile phase pH should be controlled and set at least 2 pH units below the pKa. A pH of 3.0-4.0 is a logical starting point.
logP (Predicted)
1.0 - 2.0 (estimated from similar structures)[5][6]
A moderately non-polar compound, well-suited for reversed-phase chromatography. A C18 or C8 column is appropriate.
2-acyl imidazoles typically exhibit strong absorbance in this range due to π→π* transitions. A photodiode array (PDA) detector should be used to determine the absorbance maximum (λmax) experimentally. Based on literature for similar compounds, a starting wavelength of 230 nm is a reasonable choice.
Method Development Workflow
The logical flow for developing the HPLC method is outlined below. This systematic approach ensures that each parameter is optimized based on scientific principles.
Application Notes and Protocols for Screening 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one for Anticancer Activity
Introduction: The Rationale for Investigating 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for Investigating 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer effects.[1][2] Compounds containing the imidazole moiety have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and kinases involved in cancer progression.[3][4] The unique electronic and structural properties of the imidazole ring, including its high polarity and ability to participate in hydrogen bonding and metal coordination, allow for diverse interactions with biological targets.[1]
The compound 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one is a synthetic derivative of the imidazole class. While specific anticancer studies on this particular molecule are not extensively documented, its structural features warrant investigation. The ethyl group at the N1 position and the butan-1-one substituent at the C2 position of the imidazole ring present opportunities for structure-activity relationship (SAR) studies to optimize potential anticancer efficacy.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro screening of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one for its potential as an anticancer agent.
The following protocols are designed to be a self-validating system, providing a logical and stepwise approach to first assess the compound's cytotoxicity against a panel of cancer cell lines and then to elucidate the underlying mechanisms of action, including its effects on apoptosis and the cell cycle.
PART 1: Initial Screening for Cytotoxic Activity
The initial step in evaluating a novel compound for anticancer potential is to determine its cytotoxic (cell-killing) effects against a variety of cancer cell lines. This is crucial for identifying which cancer types might be most susceptible to the compound and for determining the effective concentration range for further mechanistic studies.[5]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[6]
Materials:
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA
Phosphate Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
Compound Preparation: Prepare a stock solution of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).[10] Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).[9]
Cell Treatment: After overnight incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.[10] Incubate the plates for 48 to 72 hours.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[9]
Data Presentation:
Summarize the IC50 values in a table for clear comparison across different cell lines.
Cancer Cell Line
Tissue of Origin
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one IC50 (µM)
Doxorubicin (Positive Control) IC50 (µM)
MCF-7
Breast Adenocarcinoma
Experimental Value
Experimental Value
A549
Lung Carcinoma
Experimental Value
Experimental Value
HCT116
Colon Carcinoma
Experimental Value
Experimental Value
Note: The IC50 values will be determined experimentally.
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of the test compound.
PART 2: Mechanistic Studies - Unraveling the Mode of Action
Once the cytotoxic activity of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one has been established, the next critical step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis. Many effective anticancer drugs work by inducing apoptosis.[11] Furthermore, understanding the compound's effect on the cell cycle can provide valuable insights into its mechanism of action.[12]
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for detecting apoptosis.[13] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
Cancer cell line showing sensitivity to the compound
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[9]
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.[11]
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9][11]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[13] Acquire data for at least 10,000 events per sample.[12]
Data Interpretation:
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic/necrotic cells
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the progression of the cell cycle.[15] Cells are fixed, and their DNA is stained with a fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Materials:
Cancer cell line showing sensitivity to the compound
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
Cold 70% Ethanol
RNase A
Propidium Iodide (PI) staining solution
6-well plates
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC50 concentration for 24 hours. Include an untreated control.
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[17]
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[17]
RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[17]
PI Staining: Add PI staining solution (50 µg/mL) and incubate for 15-30 minutes in the dark.[17]
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[15] Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[17]
Data Presentation:
Present the percentage of cells in each phase of the cell cycle in a table for both treated and untreated samples.
Treatment
% of Cells in G0/G1
% of Cells in S
% of Cells in G2/M
Untreated Control
Experimental Value
Experimental Value
Experimental Value
Test Compound (IC50)
Experimental Value
Experimental Value
Experimental Value
Conceptual Signaling Pathway for Imidazole Derivatives
Imidazole-containing compounds have been reported to modulate various signaling pathways involved in cancer progression.[1] A potential mechanism of action for a novel imidazole derivative could involve the inhibition of key kinases in pro-survival pathways, leading to the induction of apoptosis.
Caption: Potential mechanism of action for the test compound.
Conclusion
These detailed application notes and protocols provide a robust framework for the initial in vitro screening of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one for anticancer activity. By systematically evaluating its cytotoxicity and investigating its effects on apoptosis and the cell cycle, researchers can gain critical insights into the compound's potential as a novel therapeutic agent. The data generated from these studies will be foundational for any subsequent preclinical and clinical development. It is imperative to perform these experiments with appropriate controls and to meticulously analyze the data to ensure the scientific integrity and trustworthiness of the findings.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC. Available at: [Link]
Assaying cell cycle status using flow cytometry - PMC. Available at: [Link]
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development - ijsred.com. Available at: [Link]
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]
Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. Available at: [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer. Available at: [Link]
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]
Standart Operating Procedure Apoptosis assay with Annexin V - PI - Biologi. Available at: [Link]
Imidazoles as potential anticancer agents - PMC - NIH. Available at: [Link]
Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC. Available at: [Link]
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. Available at: [Link]
Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Available at: [Link]
Small Molecule Compounds of Natural Origin Target Cellular Receptors to Inhibit Cancer Development and Progression - MDPI. Available at: [Link]
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available at: [Link]
Targeting Cell Signalling Pathways with New Small Molecules in Inflammation and Cancer. Available at: [Link]
Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]
Cell-culture based test systems for anticancer drug screening - ecancer. Available at: [Link]
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]
MTT assay to evaluate the cytotoxic potential of a drug - Semantic Scholar. Available at: [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. Available at: [Link]
evaluating 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one as an antifungal agent
Application Note: Pharmacological Evaluation of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one Executive Summary This application note details the standardized protocol for evaluating the antifungal efficacy of 1-(1-Ethyl-1H-im...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Pharmacological Evaluation of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
Executive Summary
This application note details the standardized protocol for evaluating the antifungal efficacy of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (hereafter referred to as EIB-1 ). As a structural derivative of the imidazole class, EIB-1 is hypothesized to inhibit fungal lanosterol 14
-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.
This guide provides a self-validating workflow for researchers to:
Determine the Minimum Inhibitory Concentration (MIC) using CLSI-compliant broth microdilution.
Validate the Mechanism of Action (MoA) via sterol quantitation.
Assess Selectivity using a mammalian cytotoxicity counter-screen.
Chemical Structure & Rationale:
EIB-1 features an imidazole core substituted at the N1 position with an ethyl group and at the C2 position with a butyryl chain. The C2-acyl substitution is designed to enhance lipophilicity, potentially improving cell wall penetration compared to hydrophilic azoles.
Molecular Formula: C
HNO
Molecular Weight: 166.22 g/mol
Solubility: Soluble in DMSO (>50 mg/mL), Ethanol. Poorly soluble in water at neutral pH.
Stock Solution Protocol:
Weighing: Accurately weigh 10 mg of EIB-1 powder.
Dissolution: Dissolve in 1.0 mL of sterile, analytical-grade Dimethyl Sulfoxide (DMSO) to create a 10,000
g/mL (10 mg/mL) master stock.
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3 months.
Working Solution: On the day of the assay, dilute the master stock 1:100 in RPMI 1640 medium to achieve a starting concentration of 100
g/mL (1% DMSO final).
Protocol A: In Vitro Susceptibility Testing (CLSI M27-A4)
Objective: Determine the MIC
and MIC against clinically relevant Candida and Aspergillus species.
Materials:
Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).
Objective: Ensure EIB-1 is selective for fungal CYP51 over mammalian cells. Imidazoles can cause hepatotoxicity; early screening is vital.
Method (MTT Assay):
Seeding: Seed HepG2 (human liver carcinoma) cells at 1
10 cells/well in DMEM + 10% FBS. Incubate 24h.
Treatment: Replace media with DMEM containing EIB-1 (0.1 to 100
g/mL). Include 1% DMSO vehicle control and Doxorubicin (positive toxicity control).
Incubation: 48 hours at 37°C, 5% CO
.
Development:
Add 20
L MTT reagent (5 mg/mL). Incubate 4h.
Dissolve formazan crystals in 100
L DMSO.
Read absorbance at 570 nm.
Calculation:
Target: SI > 10 is desirable for lead candidates.
Data Presentation Template
Table 1: Summary of Antifungal Activity (Example Data Structure)
Strain
ID
EIB-1 MIC (g/mL)
Fluconazole MIC (g/mL)
Interpretation
C. albicans
ATCC 90028
[Value]
0.25 - 1.0
Susceptible/Resistant
C. glabrata
Clinical Isolate
[Value]
16 - 32
Cross-resistance check
A. fumigatus
ATCC 204305
[Value]
>64
Spectrum check
References
Clinical and Laboratory Standards Institute (CLSI). (2017).[4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.[5] CLSI document M27-A4. [Link]
Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]
Arthington-Skaggs, B. A., et al. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology. [Link]
Technical Support Center: Synthesis of 2-Acyl-1-Ethylimidazoles
Welcome to the technical support center for the synthesis of 2-acyl-1-ethylimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important cl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-acyl-1-ethylimidazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges in your synthesis.
2-Acylimidazoles are valuable synthetic intermediates, acting as versatile acylating agents and key building blocks in the synthesis of pharmaceuticals and natural products.[1][2] However, their synthesis, particularly for N-substituted variants like 1-ethylimidazoles, is fraught with challenges ranging from regioselectivity and low yields to product instability. This guide provides a structured approach to troubleshooting these issues.
Core Synthetic Strategy: An Overview
The most common and direct route to 2-acyl-1-ethylimidazoles involves the selective deprotonation of the C2 position of 1-ethylimidazole, followed by quenching the resulting organometallic intermediate with an appropriate acylating agent. The C2 proton is the most acidic due to the inductive effect of the two adjacent nitrogen atoms, making this position ripe for selective metallation.
Below is a general workflow for this transformation.
Technical Support Center: Grignard Synthesis of Imidazole Ketones
Welcome to the technical support center for the synthesis of imidazole ketones via Grignard reagents. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of imidazole ketones via Grignard reagents. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful yet sensitive transformation. Here, we will dissect common side reactions, offer detailed troubleshooting protocols, and answer frequently asked questions to enhance the efficiency and success of your synthetic endeavors.
Section 1: Troubleshooting Guide - Common Issues & Solutions
The Grignard reaction is a cornerstone of C-C bond formation, but its application to N-heterocyclic systems like imidazole, especially in conjunction with nitrile electrophiles, presents unique challenges. The high basicity of the Grignard reagent and the inherent reactivity of the imidazole core can lead to a variety of undesired pathways.
Problem 1: Low or No Yield of the Desired Imidazole Ketone
You've run the reaction, and upon workup and analysis (TLC, LC-MS), you observe a complex mixture of products with little to none of your target ketone. The starting materials may or may not be fully consumed.
Most Probable Cause: Quenching of the Grignard Reagent
The most common failure point in any Grignard reaction is the premature quenching of the highly basic organomagnesium species by acidic protons.
Mechanism of Quenching: Grignard reagents (R-MgX) are exceptionally strong bases. They will readily deprotonate any available protic source that is more acidic than the corresponding alkane (R-H), including water, alcohols, and the N-H proton of an unprotected imidazole ring.[1][2][3] This acid-base reaction is significantly faster than the desired nucleophilic addition to the nitrile.
The Imidazole N-H Proton: The N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and will be rapidly abstracted by the Grignard reagent, consuming one equivalent of your nucleophile and forming a non-nucleophilic imidazolylmagnesium halide. This deactivation of the reagent is a primary cause of low conversion.[2]
Solutions & Mitigation Protocol
1. Rigorous Anhydrous Technique:
Glassware: All glassware must be meticulously dried. Flame-dry all flasks, condensers, and addition funnels under vacuum or a stream of inert gas (Argon or Nitrogen) immediately before use.[4]
Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF or diethyl ether are standard and should be dried over sodium/benzophenone or passed through a solvent purification system.[5][6]
Reagents: Ensure all starting materials, including the imidazole nitrile, are anhydrous. Dry them by azeotropic distillation with toluene or by storing over desiccants if thermally stable.
2. N-H Protection of the Imidazole Ring:
This is the most critical step for success. The acidic N-H proton must be masked with a protecting group that is stable to the Grignard reagent but can be removed later.[7][8]
Recommended Protecting Groups:
Dialkoxymethyl Group: This group is readily introduced and can be removed under mild acidic or even neutral conditions.[9][10]
tert-Butyloxycarbonyl (Boc): A common amine protecting group, stable to Grignard reagents and removed with acid.[7][11]
Trityl (Tr): A bulky group that provides excellent protection, also removed by acid.
General Protection Workflow:
Select a suitable protecting group based on the overall stability of your molecule.
Protect the imidazole nitrogen in a separate step prior to the Grignard reaction.
Purify the N-protected imidazole nitrile before proceeding.
Problem 2: Recovery of Starting Imidazole Nitrile
Your Grignard reagent appears to have formed successfully (e.g., color change, exotherm), but the reaction with the imidazole nitrile does not proceed, and you recover the starting material after workup.
Most Probable Cause: Steric Hindrance or Poor Reagent Activity
Mechanism of Inactivity:
Steric Hindrance: If either the Grignard reagent or the substituent at the C2 position of the imidazole is exceptionally bulky, the nucleophilic attack on the nitrile carbon can be sterically hindered.[12]
Low Reagent Activity: The Grignard reagent may not have formed efficiently. This can be due to passive magnesium turnings (oxide layer) or unreactive organic halides.[4][13] Reactions involving nitriles can be slower compared to those with aldehydes or ketones.[5][14]
Solutions & Mitigation Protocol
1. Enhance Grignard Reagent Formation:
Activate Magnesium: Before adding the organic halide, activate the magnesium turnings. This can be done by adding a small crystal of iodine (the purple color will disappear as the reaction initiates) or a few drops of 1,2-dibromoethane.[6] Physically crushing the magnesium with a dry glass rod can also expose a fresh, reactive surface.[4][13]
Titrate the Reagent: Always determine the exact concentration of your Grignard reagent before use by titration (e.g., with iodine and a known amount of quencher).[1] This ensures accurate stoichiometry.
2. Optimize Reaction Conditions:
Temperature: While Grignard formation is often initiated at room temperature and may require reflux, the addition to the nitrile should be carefully controlled. Adding the nitrile solution to the Grignard at 0 °C can sometimes improve yields.[5]
Solvent Choice: Using benzene as a co-solvent with ether has been reported to increase yields in Grignard reactions with nitriles.[5] THF is also an excellent choice for stabilizing the Grignard reagent.[6]
Additives: Consider using additives like anhydrous Zinc Chloride (ZnCl₂) or Cerium(III) Chloride (CeCl₃). These can form more reactive organozinc or organocerium species in situ, which can enhance addition to nitriles and reduce side reactions.[1][14]
Problem 3: Formation of a Tertiary Alcohol Byproduct
You successfully form the desired ketone, but it is contaminated with a significant amount of the corresponding tertiary alcohol, where a second Grignard molecule has added to the ketone product.
Most Probable Cause: Over-addition to the Ketone Product
Mechanism of Over-addition: The desired reaction involves the nucleophilic addition of the Grignard reagent to the nitrile, which, after hydrolysis, yields a ketone.[15][16][17] However, the ketone product is itself a potent electrophile and is generally more reactive than the starting nitrile. If unreacted Grignard reagent is present when the ketone is formed, it will rapidly attack the ketone to form a tertiary alcohol.[18][19]
Solutions & Mitigation Protocol
1. Inverse Addition at Low Temperature:
This is the most effective strategy. Instead of adding the nitrile to the Grignard solution, add the Grignard reagent slowly via a syringe pump or dropping funnel to a cold (-78 °C to -40 °C) solution of the N-protected imidazole nitrile.
Rationale: By keeping the Grignard reagent as the limiting species in the flask at all times, any ketone formed is less likely to encounter a second molecule of the Grignard reagent before the reaction is complete and quenched.
2. Careful Stoichiometry:
Use a precise amount of the Grignard reagent (ideally 1.0 to 1.1 equivalents), as determined by titration.[1] Excess reagent will guarantee the formation of the tertiary alcohol byproduct.
3. Workup Procedure:
The reaction proceeds via a stable metalloimine intermediate.[12] This intermediate is hydrolyzed to the ketone during the aqueous workup.[5][17] It is crucial that no excess Grignard reagent remains before this hydrolysis step. Quench the reaction at low temperature by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
Section 2: Summary Table of Troubleshooting Strategies
Symptom / Problem
Primary Side Reaction / Cause
Recommended Solution & Rationale
Low or No Yield
Grignard Quenching by acidic protons (water, imidazole N-H).
1. Use N-Protection: Mask the acidic imidazole N-H proton with a stable group (e.g., Boc, Trityl).[7][9] 2. Rigorous Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[4]
Starting Material Recovered
Steric Hindrance / Low Reagent Activity.
1. Activate Mg: Use iodine or 1,2-dibromoethane.[6] 2. Titrate Reagent: Ensure accurate concentration.[1] 3. Use Additives: Consider adding CeCl₃ to enhance nucleophilicity.[1]
Tertiary Alcohol Byproduct
Over-addition of a second Grignard equivalent to the ketone product.
1. Inverse Addition: Slowly add the Grignard reagent to a cold solution (-78 °C) of the nitrile. 2. Precise Stoichiometry: Use only 1.0-1.1 equivalents of Grignard reagent.
Dimer (Wurtz Coupling) Formation
Homocoupling of the organic halide during Grignard formation.
1. Slow Addition: Add the organic halide slowly to the magnesium suspension. 2. Dilute Conditions: Run the Grignard formation at a lower concentration.
Section 3: Key Experimental Workflows & Diagrams
Workflow 1: N-H Protection and Grignard Synthesis
This workflow illustrates the critical decision points and steps to minimize side reactions.
Caption: Competition between desired nucleophilic addition and the much faster acid-base quenching side reaction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the reaction mixture turning dark brown or black during Grignard formation?
A: A dark brown or black color during the formation of the Grignard reagent often indicates side reactions, most commonly Wurtz-type homocoupling of your organic halide (R-X + R-MgX -> R-R). This can be minimized by the slow addition of the halide to the magnesium suspension and by ensuring the magnesium is highly active to promote the desired reaction.
Q2: Can I use an ester or acid chloride instead of a nitrile as the electrophile?
A: While possible, it is generally not recommended for synthesizing ketones with Grignard reagents. Esters and acid chlorides react with two equivalents of the Grignard reagent to produce tertiary alcohols. [18][19][20]The intermediate ketone formed is more reactive than the starting ester, making it very difficult to stop the reaction at the ketone stage. [18][19]Nitriles are preferred because the intermediate imine salt is unreactive towards further Grignard addition.
[16]
Q3: Is it absolutely necessary to protect the imidazole N-H? Can I just use two equivalents of the Grignard reagent?
A: While using an excess of the Grignard reagent (one equivalent to deprotonate the imidazole, and one to react with the nitrile) is a strategy sometimes employed for simple substrates, it is often inefficient and can lead to complex reaction mixtures. The resulting imidazolylmagnesium halide can alter the solubility and reactivity of the substrate in unpredictable ways. For clean, reproducible, and high-yielding reactions, N-protection is the standard and highly recommended approach.
[7][8][9]
Q4: My workup uses dilute HCl, but my yields are low. Why?
A: While dilute acid is necessary to hydrolyze the imine intermediate to the ketone, strong acids like HCl can sometimes promote side reactions, especially if your final product is sensitive. [1][5]For many Grignard reactions, a milder quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is preferred. [1]It is buffered and effectively hydrolyzes the magnesium salts without creating a highly acidic environment that could degrade the product.
Q5: How do I know if my Grignard reagent has formed successfully?
A: Successful formation is typically indicated by several observations: a gentle exotherm (the flask becomes warm), the disappearance of the metallic magnesium turnings, and the formation of a cloudy, grayish-to-brown solution. [4]However, the only definitive way to confirm both formation and concentration is through titration before use.
References
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]
Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]
Video: Nitriles to Ketones: Grignard Reaction. JoVE. [Link]
Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. [Link]
Grignard Reactions in Imidazolium Ionic Liquids. Organic Chemistry Portal. [Link]
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Why can't we add a Grignard reagent to a compound which has NH2 (amine) as a functional group? Quora. [Link]
The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions. [Link]
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. IntechOpen. [Link]
Technical Support Center: Optimizing Reaction Conditions for N-Ethylimidazole Acylation
Welcome to the Technical Support Center for the acylation of N-ethylimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and freq...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the acylation of N-ethylimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this crucial chemical transformation. Our focus is on not just what to do, but why certain experimental choices are made, ensuring a deeper understanding and more effective problem-solving in your laboratory.
Introduction to N-Ethylimidazole Acylation
The acylation of N-ethylimidazole is a fundamental reaction in organic synthesis, often employed to generate reactive intermediates or introduce specific functionalities into a molecule. The reaction typically involves the treatment of N-ethylimidazole with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acyl-N'-ethylimidazolium salt. These salts are highly reactive acylating agents in their own right and are often used in subsequent transformations. While seemingly straightforward, this reaction can present several challenges, from low yields to difficult purifications. This guide will equip you with the knowledge to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of N-ethylimidazole acylation?
A1: The acylation of N-ethylimidazole proceeds via a nucleophilic catalysis pathway. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses to generate a highly reactive N-acyl-N'-ethylimidazolium salt. This salt is a potent acylating agent, capable of transferring the acyl group to a variety of nucleophiles. With less reactive acylating agents like anhydrides, the reaction can also be facilitated by general base catalysis, where a base activates a nucleophile which then attacks the anhydride.
Q2: Which acylating agent is better: an acyl chloride or an anhydride?
A2: The choice between an acyl chloride and an anhydride depends on the desired reactivity and the tolerance of your substrate to the reaction conditions.
Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times and often proceeding under milder conditions. However, they produce hydrochloric acid (HCl) as a byproduct, which must be scavenged by a base to prevent unwanted side reactions or decomposition of acid-sensitive substrates.
Anhydrides are less reactive and may require higher temperatures or the use of a catalyst to achieve efficient conversion. They produce a carboxylic acid as a byproduct, which is less corrosive than HCl but may still require neutralization.
Q3: What is the role of a catalyst like 4-(Dimethylamino)pyridine (DMAP) in this reaction?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. It is more nucleophilic than N-ethylimidazole and reacts rapidly with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by N-ethylimidazole to generate the desired N-acyl-N'-ethylimidazolium salt, regenerating the DMAP catalyst in the process. The use of a catalytic amount of DMAP can significantly accelerate the reaction rate, especially when using less reactive acylating agents like anhydrides.[1][2]
Q4: How do I choose the appropriate solvent for my reaction?
A4: The ideal solvent should dissolve both the N-ethylimidazole and the acylating agent, while being inert to the reaction conditions. Common choices include:
Aprotic polar solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are excellent choices as they can dissolve a wide range of reactants and are generally unreactive.
Ethereal solvents: Tetrahydrofuran (THF) and Diethyl ether can also be used, particularly if the starting materials are less polar.
It is crucial to use anhydrous (dry) solvents, as the presence of water can lead to the hydrolysis of the acylating agent and the N-acyl-N'-ethylimidazolium product.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficiently reactive acylating agent: Anhydrides may be too slow at room temperature. 2. Suboptimal reaction temperature: The reaction may have a significant activation energy barrier. 3. Poor quality reagents: The acylating agent may have degraded due to moisture.
1. Switch to a more reactive acylating agent (e.g., from an anhydride to an acyl chloride). 2. Gradually increase the reaction temperature while monitoring by TLC or LC-MS. 3. Use freshly opened or purified reagents. Ensure solvents are anhydrous.
Formation of a Dark-Colored Solution or Oily Residue
1. Side reactions with the catalyst/base: A combination of acetic anhydride and tertiary amines like triethylamine (TEA) and DMAP can lead to the formation of colored oligomeric byproducts, especially upon heating.[1] 2. Decomposition of starting materials or product: High temperatures can lead to degradation.
1. If using DMAP, add it last to the reaction mixture when the substrate is already present. Use only a catalytic amount. 2. Consider running the reaction at a lower temperature for a longer duration.
Difficult Purification of the Product
1. Hydrolysis of the product on silica gel: N-acylimidazolium salts can be hydrolytically unstable, and the acidic nature of silica gel can promote their decomposition back to N-ethylimidazole and the corresponding carboxylic acid.[3] 2. Product is highly polar and water-soluble: This can make extraction from aqueous work-up challenging.
1. Avoid purification by column chromatography on silica gel if possible. Consider recrystallization from a suitable solvent system (e.g., ethyl alcohol/diethyl ether).[4] Alternatively, trituration with a non-polar solvent like cold n-heptane can help remove less polar impurities. 2. If an aqueous work-up is necessary, saturate the aqueous layer with a salt like NaCl to reduce the solubility of the product and improve extraction efficiency.
Presence of Unreacted N-Ethylimidazole in the Final Product
1. Incomplete reaction: The reaction may not have reached completion. 2. Stoichiometry issues: An excess of N-ethylimidazole may have been used.
1. Extend the reaction time or consider gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2. Use a slight excess (1.05-1.1 equivalents) of the acylating agent.
Experimental Protocols
Protocol 1: General Procedure for the Acylation of N-Ethylimidazole with an Acyl Chloride
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-ethylimidazole (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 5 mL).
Addition of Base: Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and stir for 5 minutes at room temperature.
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-N'-ethylimidazolium salt.
Purification: Purify the crude product by recrystallization or trituration as described in the troubleshooting guide.
Protocol 2: DMAP-Catalyzed Acylation of N-Ethylimidazole with an Anhydride
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-ethylimidazole (1.0 mmol, 1.0 equiv.), the anhydride (1.2 mmol, 1.2 equiv.), and anhydrous acetonitrile (5 mL).
Addition of Catalyst: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 0.05 equiv.) to the stirred solution.
Reaction Conditions: Heat the reaction mixture to a gentle reflux (or a temperature determined by optimization) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Isolation and Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product as described previously.
Visualizing the Process
Reaction Mechanism
Caption: Nucleophilic attack of N-ethylimidazole on an acyl chloride.
Experimental Workflow
Caption: A typical experimental workflow for N-ethylimidazole acylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
References
Why are TEA/DMAP/n-methylimidazole turning yellow or red in acetic anhydride? (2019). ResearchGate. Available at: [Link]
Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences, 71(5), 485-491. Available at: [Link]
Larionov, E., & Zipse, H. (2011). Organocatalysis: Acylation Catalysts. WIREs Computational Molecular Science, 1(4), 548-560.
Wang, Y., et al. (2017). N-acylation of amides through internal nucleophilic catalysis. Organic & Biomolecular Chemistry, 15(34), 7162-7166.
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: super acylation and alkylation catalysts. Chemical Society Reviews, 12(2), 129-161.
Li, Z., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
N-Acyliminium Salts. (n.d.). Science of Synthesis.
White, J. D., et al. (2014). N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. The Journal of Organic Chemistry, 79(15), 7064-7073. Available at: [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2025). ResearchGate. Available at: [Link]
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). ARKIVOC.
Oertel, A. M., Ritleng, V., & Chetcuti, M. J. (2009). N′-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N′-arylimidazolium Iodides from Less Expensive Chloro Substrates. Synthesis, 2009(10), 1647-1650. Available at: [Link]
Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica, 3(3), 409-421.
Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the corresponding imidazolium salts. (n.d.). Heterocycles.
N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines. (2014). The Journal of Organic Chemistry. Available at: [Link]
Nothing has been working for this synthesis-HELP. (2024). Reddit. Available at: [Link]
Acylation of N-Aryl systems using acyl chlorides. (2025). Reddit. Available at: [Link]
Gandini, A., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 1319-1326. Available at: [Link]
Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.).
Synthesis of (substituted) Imidazolium-salts. (2025). Reddit. Available at: [Link]
Troubleshooting low yield in imidazole-4,5-dicarboxylic acid synthesis. (n.d.). BenchChem.
Stability Studies of N-Acylimidazoles. (2002). ResearchGate. Available at: [Link]
Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025). PeerJ.
Technical Support Center: Resolving Impurities in 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one Purification
Welcome to the technical support guide for the purification of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key imidazole intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one?
A1: The primary purification techniques for this class of N-alkylated imidazole ketones are flash column chromatography, recrystallization, and acid-base extraction.[1][2] The choice depends on the impurity profile and the desired final purity. Column chromatography is excellent for removing a wide range of impurities, while recrystallization is superior for achieving very high purity (>99%) on a final polishing step.[1][3] Acid-base extraction is highly effective for removing non-basic or neutral impurities.[1]
Q2: How can I accurately assess the purity of my compound?
A2: A multi-faceted approach is recommended. Thin-Layer Chromatography (TLC) is a rapid, qualitative tool for monitoring reaction progress and chromatographic fractions.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[4] Final structural confirmation and impurity identification should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]
Q3: What are the likely impurities I will encounter?
A3: Impurities typically arise from the synthetic route. Common contaminants include:
Unreacted Starting Materials: Such as 1-ethyl-1H-imidazole or the acylating agent (e.g., butyryl chloride or valeric anhydride).
Side-Reaction Products: Incomplete acylation, or side reactions involving the imidazole ring.
Process-Related Impurities: Contaminants from solvents or reagents used in the synthesis.[5]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q4: I'm performing silica gel chromatography, but my compound is tailing badly, leading to poor separation. What causes this and how can I fix it?
A4: This is a classic issue when purifying basic compounds on standard silica gel. The imidazole ring contains a basic nitrogen atom that interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and asymmetrically, resulting in "tailing" peaks.
Causality: The interaction is an acid-base phenomenon. The lone pair of electrons on the imidazole nitrogen forms a strong association with the acidic protons of the silica surface, retarding its movement down the column relative to the bulk solvent flow.
Solutions:
Use a Basic Modifier: Add a small amount of a volatile base, typically 0.1-1% triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate).[1] The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for sharp, symmetrical peaks.
Switch the Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[1] Alumina lacks the strong acidity of silica and often provides excellent separation for basic molecules without the need for mobile phase modifiers.
Dry Loading: Adsorbing your crude material onto a small amount of silica or Celite and loading it onto the column as a dry powder can lead to a more uniform starting band and improved separation.[1]
Q5: My purification yield after column chromatography is unexpectedly low. Where could my product be going?
A5: Low recovery can be frustrating and is often attributable to several factors:
Solutions & Explanations:
Irreversible Adsorption: If your compound is particularly basic or sensitive, it may be permanently binding to or decomposing on the acidic silica gel. The use of a basic modifier or switching to alumina, as mentioned above, can mitigate this.[1]
Improper Solvent System: If your mobile phase is too polar (a "strong" solvent), your compound may elute too quickly along with impurities, leading to mixed fractions that are discarded. Conversely, if the solvent is not polar enough (a "weak" solvent), your compound may not elute from the column at all. Always develop your solvent system using TLC first to ensure an Rf value of approximately 0.2-0.4 for your target compound.
Incorrect Fraction Collection: Relying solely on visual cues can be misleading. Monitor your fractions diligently using TLC to ensure you are combining only the pure fractions.
| Chromatography Troubleshooting Summary |
| :--- | :--- |
| Problem | Primary Cause | Recommended Solution |
| Peak Tailing | Strong interaction between basic product and acidic silica. | Add 0.5% Triethylamine to the mobile phase OR switch to a neutral/basic alumina stationary phase.[1] |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the eluent system using TLC to achieve a target Rf of 0.2-0.4. Consider a gradient elution.[7] |
| Low Recovery | Irreversible adsorption or product decomposition on silica. | "Deactivate" silica with a basic modifier OR use a less harsh stationary phase like alumina.[1] |
| Product Co-elutes with Impurity | Similar polarity between product and impurity. | Modify the solvent system (e.g., switch from Ethyl Acetate to Dichloromethane/Methanol) to alter selectivity.[1] |
Q6: I'm trying to recrystallize my product, but it either oils out or fails to crystallize upon cooling. What's wrong?
A6: Successful recrystallization hinges on selecting the right solvent system. The ideal solvent should dissolve your compound completely when hot but poorly when cold.[8][9]
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid phase instead of forming a crystal lattice. Failure to crystallize often means the compound remains too soluble even at low temperatures.
Solutions:
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, methanol, water) at both room temperature and at their boiling point.
Use a Mixed-Solvent System: This is a powerful technique when no single solvent is ideal.[8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[10]
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate + 0.5% Triethylamine).
Column Packing: Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve your crude 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity (e.g., to 80:20, then 50:50 Hexane/Ethyl Acetate, all containing 0.5% TEA) to elute your compound.[1]
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System (Example: Ethyl Acetate/Hexane)
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate (the "good" solvent) with stirring until the solid is fully dissolved.[10]
Addition of Anti-Solvent: While still hot, add hexanes (the "poor" solvent) dropwise until a persistent cloudiness appears.
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[8]
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the crystals under vacuum to a constant weight.[8]
Visualizing Purification and Impurity Pathways
Caption: General purification workflow for 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one.
Caption: Plausible impurity formation pathways during synthesis.
References
BenchChem. (2025).
de Souza, M. V. N., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. [Link]
American Chemical Society. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Publications. [Link]
Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 9 — Recrystallization. [Link]
MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
Scribd. (n.d.). Recrystallization for Chemists. Scribd. [Link]
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]
Madhusudhan, G., et al. (2015). Identification synthesis of process-related impurities (substances) of ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry. [Link]
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. [Link]
John, S., et al. (2022). A Comprehensive Review on Synthesis and Characterization of Impurities in API's. World Journal of Pharmaceutical Research. [Link]
Yan, Z., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Topic: Troubleshooting HPLC Analysis of Imidazole Derivatives
Welcome to the Support Center
You are likely here because your imidazole peaks are tailing, your retention times are drifting, or your baseline is noisy at low UV wavelengths. Imidazole derivatives are chemically deceptive: they appear simple but possess a pKa (~7.0) that lands directly in the "danger zone" of traditional silica-based HPLC.
This guide does not just list "fixes"; it explains the chemical causality behind the failure and provides a self-validating protocol to resolve it.
Module 1: The "Shark Fin" Peak (Severe Tailing)
The Symptom: Asymmetrical peaks with Tailing Factors (
) > 1.5.
The Cause:Silanol Cation-Exchange.
At pH values below its pKa (e.g., pH 3-6), imidazole exists as a protonated cation (). While you intend for the analyte to interact with the C18 ligands, it is actually being attracted to residual, negatively charged silanol groups () on the silica surface. This secondary interaction drags the peak tail.
Troubleshooting Logic
Figure 1: Decision matrix for resolving peak asymmetry based on mobile phase pH.
The Solutions
Strategy A: The "High pH" Approach (Recommended)
Operate at pH 10.0 using an Ammonia or Ammonium Bicarbonate buffer.
Why: At pH 10, imidazole is neutral (
). It cannot interact with silanols via cation exchange.
Requirement: You must use a high-pH resistant column (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.0.
Reference: See Waters HILIC and Hybrid Particle Guides [1].
Strategy B: The "Chaotropic" Approach
If you must run at acidic pH (e.g., for MS sensitivity), add a chaotropic salt or ion-pairing reagent.
Protocol: Add 5–10 mM Sodium Octanesulfonate or Sodium Perchlorate to the mobile phase.
Why: The sulfonate anion pairs with the protonated imidazole, forming a neutral complex that interacts purely with the C18 phase, masking the charge [2].
Module 2: Retention Stability & Mode Selection
The Symptom: Analyte elutes in the void volume (
) or retention times shift unpredictably.
The Cause: Imidazoles are highly polar. On a standard C18 column with high aqueous flow, "phase collapse" (dewetting) occurs, where the C18 chains mat down, losing surface area.
Comparison: Choosing the Right Mode
Feature
Reversed-Phase (RP)
HILIC (Hydrophilic Interaction)
Analyte State
Best for hydrophobic derivatives
Best for polar/unsubstituted imidazole
Mobile Phase
High Water (90%+)
High Acetonitrile (80%+)
Elution Order
Polar elutes first
Polar elutes last
Sensitivity (MS)
Lower (water suppresses ionization)
Higher (ACN enhances ionization)
Risk
Dewetting (Phase Collapse)
Long equilibration times
Recommendation: If your imidazole derivative has a LogP < 0, switch to HILIC immediately rather than forcing RP to work [3].
Module 3: The "Invisible" Analyte (Detection)
The Symptom: No peaks visible or high baseline noise.
The Cause: The imidazole ring lacks a strong chromophore. Its absorption maximum (
) is typically 205–215 nm .
The Conflict: Common buffers (Formate, Acetate) absorb heavily below 220 nm, causing "blindness."
Protocol for Low-UV Detection
Buffer Switch: Use Phosphoric Acid or Phosphate Buffer instead of Formate/Acetate. Phosphate is transparent down to 195 nm.
Warning: Phosphate is non-volatile (Not LC-MS compatible).
Wavelength Selection: Set UV detector to 210 nm (Signal) and 360 nm (Reference).
Purity Check: Ensure Acetonitrile is "Far UV" or "Gradient Grade."
Module 4: Master Method Development Protocol
Follow this step-by-step workflow to build a robust method. This is a self-validating system; do not proceed to the next step until the criteria are met.
Workflow Visualization
Figure 2: Linear workflow for imidazole method validation.
Temp: 40°C (Reduces viscosity and improves mass transfer).
Step 4: System Suitability Test (SST) - The "Go/No-Go"
Before running samples, inject a standard 5 times. You must meet these metrics [4]:
Tailing Factor (
): Must be < 1.5 . (If > 1.5, see Module 1).
Retention Factor (
): Must be > 2.0 (to avoid void volume interferences).
RSD (Area): < 2.0%.
References
Waters Corporation. (n.d.). Beginners Guide to UPLC and HILIC Analysis. Retrieved from [Link]
Chromatography Forum & GL Sciences. (2013). RP HPLC method for Imidazole and Ion Pairing Strategies. Retrieved from [Link]
Agilent Technologies.[2] (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Technical Support Center: Troubleshooting Regioisomerism in 1-Alkylimidazole Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. For drug development professionals and synthetic chemists, the N-alkylation of unsymmetrical imidazoles is a notorious bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. For drug development professionals and synthetic chemists, the N-alkylation of unsymmetrical imidazoles is a notorious bottleneck. Because 4-substituted and 5-substituted imidazoles exist in a rapid tautomeric equilibrium, standard alkylation protocols inevitably yield a mixture of 1,4- and 1,5-disubstituted regioisomers.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your synthesis.
Mechanistic Insights: The Root Cause of Isomeric Mixtures
Before troubleshooting, it is critical to understand the causality behind the formation of regioisomers. When a 4-substituted imidazole is treated with a base, it deprotonates to form a resonance-stabilized imidazolide anion. This anion is an ambident nucleophile.
The subsequent attack by an electrophile (alkyl halide) can occur at either nitrogen atom. While steric approach control generally favors alkylation at the less hindered nitrogen (yielding the 1,4-isomer as the major product), the electronic distribution across the ring ensures that the sterically hindered 1,5-isomer is almost always formed as a significant byproduct [1].
Caption: Tautomeric equilibrium and divergent N-alkylation pathways of substituted imidazoles.
Q1: Direct alkylation gives me a 3:1 mixture of 1,4 to 1,5 isomers. How can I optimize this without using protecting groups?
A: If you are aiming for the 1,4-isomer, you can push the ratio slightly higher by exploiting thermodynamic vs. kinetic control.
Solution: Switch from a strong, irreversible base (like NaH) to a milder carbonate base (e.g.,
or ) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF [1]. Lowering the reaction temperature to 0 °C can also enhance the kinetic preference for the less sterically hindered nitrogen. However, be aware that direct alkylation will never yield 100% regioselectivity. Chromatographic separation will still be required.
Q2: I specifically need the 1-alkyl-5-substituted imidazole. Direct alkylation fails to provide viable yields. What is the standard protocol?
A: To exclusively synthesize the 1,5-isomer, you must abandon direct alkylation and employ the Trityl (Tr) Protection Strategy [2].
Causality: The triphenylmethyl (trityl) group is exceptionally bulky. When reacted with a 4-substituted imidazole, it exclusively bonds to the less hindered nitrogen. This "locks" the tautomeric equilibrium and physically blocks that site. Subsequent alkylation is forced to occur at the sterically hindered nitrogen (forming an imidazolium intermediate). Mild acidic hydrolysis then cleaves the highly acid-labile trityl group, cleanly yielding the 1,5-isomer [2]. (See Protocol 1 below).
Q3: My isomers are co-eluting on standard silica gel. How do I separate them efficiently?
A: Imidazole regioisomers often have nearly identical
values on normal-phase silica.
Solution 1 (Analytical/Prep): Utilize High-Performance Liquid Chromatography (HPLC). Switch to a C18 or Phenyl stationary phase to exploit subtle differences in the hydrophobic surface area of the isomers [3].
Solution 2 (Scale-up): Use Selective Precipitation . Because the alkyl group's position affects the electron density of the unsubstituted nitrogen, the 1,4- and 1,5-isomers have distinct
values. By dissolving the mixture in an organic solvent (like EtOAc) and slowly titrating in a strong acid (e.g., -Toluenesulfonic acid), the more basic isomer will preferentially protonate and precipitate as a crystalline salt, allowing separation by simple filtration [3]. (See Protocol 2 below).
Q4: How do I definitively prove which isomer I have isolated?
A: Mass spectrometry cannot differentiate these isomers as they share identical mass-to-charge ratios. The definitive, self-validating method is
H NMR utilizing Nuclear Overhauser Effect (NOE) spectroscopy [4].
Causality: In the 1,5-isomer, the N-alkyl protons are spatially adjacent to the C5 substituent. Irradiating the N-alkyl signal will show a strong NOE enhancement on the C5 substituent's protons. Conversely, in the 1,4-isomer, the N-alkyl group is isolated; irradiating it will show an NOE enhancement on the C5 ring proton, but not on the C4 substituent [4].
Data Presentation: Regioselectivity Outcomes
The following table summarizes the expected quantitative outcomes of various synthetic strategies, allowing you to choose the right path based on your target isomer.
Synthetic Strategy
Reagents / Conditions
Primary Outcome
Typical Regiomeric Ratio
Mechanistic Causality
Direct Alkylation
R-X, , DMF, 25°C
1,4-Isomer (Major)
3:1 to 5:1 (1,4 : 1,5)
Steric approach control favors the less hindered nitrogen [1].
Trityl Protection
1. TrCl, ; 2. R-X; 3.
1,5-Isomer (Exclusive)
> 99:1 (1,5 : 1,4)
Trityl bulk blocks the less hindered N; forces alkylation at the hindered N [2].
Tosyl Protection
1. TsCl, ; 2. R-X; 3. Base
1,4-Isomer (Exclusive)
> 95:5 (1,4 : 1,5)
Tosyl group alters tautomerism and directs electrophilic attack [5].
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Alkyl-5-Substituted Imidazoles (Trityl Strategy)
This protocol is a self-validating system; intermediate formation is easily tracked via TLC due to the high UV absorbance of the trityl group.
Step 1: Tritylation (Protection)
Suspend the 4-substituted imidazole (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Triethylamine (
, 1.5 eq) and cool the mixture to 0 °C under inert gas.
Add Trityl chloride (TrCl, 1.1 eq) portion-wise. Stir at room temperature for 4 hours.
Validation: Monitor by TLC (Hexanes/EtOAc). The product will show a massive
shift and intense UV activity.
Wash the organic layer with water, dry over
, and concentrate to yield the 1-trityl-4-substituted imidazole.
Step 2: N-Alkylation
Dissolve the tritylated intermediate in anhydrous Acetonitrile (MeCN).
Add the desired alkyl halide (1.5 eq) and heat to 80 °C for 16-24 hours to form the imidazolium salt.
Step 3: Deprotection
Cool the reaction mixture and add 1M HCl (aqueous) or 5% Trifluoroacetic acid (TFA) in DCM. Stir for 2 hours at room temperature.
Causality: The acidic environment rapidly cleaves the bulky, acid-labile trityl group, leaving the alkyl group locked at the N1 position.
Neutralize with saturated
, extract with EtOAc, and purify via flash chromatography to isolate the pure 1-alkyl-5-substituted imidazole [2].
Protocol 2: Separation of Imidazole Regioisomers by Selective Precipitation
Use this when chromatographic separation fails or during large-scale manufacturing.
Dissolution: Dissolve the crude mixture of N-alkylated imidazole regioisomers (1,4 and 1,5) in a suitable organic solvent (e.g., Ethyl Acetate or Methyl Isobutyl Ketone) [3].
Acid Addition: While stirring vigorously at room temperature, slowly add 0.5 to 1.0 molar equivalents of a strong anhydrous acid (e.g.,
-Toluenesulfonic acid or Methanesulfonic acid dissolved in a minimum amount of the same solvent) [3].
Crystallization: The more basic regioisomer will preferentially protonate. Allow the mixture to stir until a crystalline salt precipitates. Troubleshooting: If supersaturation is too high and oiling out occurs, slow down the acid addition or gently heat and cool the mixture.
Isolation: Isolate the solid precipitate by vacuum filtration and wash with a small amount of cold solvent. The filtrate will be enriched in the less basic isomer [3].
Free-basing: Suspend the isolated salt in water, neutralize with
, and extract with an organic solvent to recover the pure free-base isomer.
Caption: Workflow for the separation and definitive NMR identification of imidazole regioisomers.
References
Regioselective synthesis of 1,4-disubstituted imidazoles. RSC Publishing. Available at: [Link]
Troubleshooting
Technical Support Center: Scalable Synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
Status: Operational | Tier: Level 3 (Process Chemistry) | Ticket: #SC-IMID-2024 Executive Summary This guide addresses the scale-up challenges for synthesizing 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS: 540780-96-9)....
This guide addresses the scale-up challenges for synthesizing 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS: 540780-96-9). While various routes exist, the C2-Lithiation/Acylation pathway is the industry standard for functionalizing 1-substituted imidazoles. However, this route is prone to specific failure modes upon scale-up, including "over-addition" (tertiary alcohol formation), cryogenic handling issues, and moisture sensitivity.
This documentation prioritizes the Weinreb Amide protocol as the primary synthetic route due to its superior chemoselectivity, which is critical for drug development applications where impurity profiles must be minimized.
Part 1: The Synthetic Workflow (Standard Operating Procedure)
For scale-up (10g – 100g+), we recommend the Weinreb Amide Route over direct acid chloride acylation. The stable tetrahedral intermediate formed by the Weinreb amide prevents the "double addition" of the organolithium species, a common plague in imidazole ketone synthesis.
Reaction Scheme
The synthesis proceeds via the selective deprotonation of C2 on the imidazole ring using n-Butyllithium (n-BuLi), followed by electrophilic trapping with N-methoxy-N-methylbutyramide.
Figure 1: Logical workflow for the high-fidelity synthesis of the target ketone via the Weinreb intermediate.
Critical Process Parameters (CPP) Table
Parameter
Specification
Technical Rationale
Solvent System
Anhydrous THF (Tetrahydrofuran)
Imidazole lithiation requires a coordinating solvent to stabilize the Li-species. Hydrocarbons (Hexanes) alone result in poor solubility and sluggish reactivity.
Temperature
-78°C (Addition) to -40°C (Reaction)
The 2-lithio-1-ethylimidazole intermediate is unstable above -20°C, leading to ring opening or polymerization (tar formation).
Reagent Stoichiometry
n-BuLi (1.05 eq) / Electrophile (1.1 eq)
Slight excess of n-BuLi ensures complete conversion of the imidazole. Excess electrophile drives the reaction to completion.
Addition Rate
Controlled (Keep T < -60°C)
n-BuLi addition is highly exothermic.[1] Rapid addition causes local hot spots, decomposing the lithiated species immediately.
Quenching
Inverse Quench or Acidic Hydrolysis
The Weinreb intermediate requires protonation to collapse into the ketone.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "My product contains a significant amount of tertiary alcohol impurity."
Diagnosis: Over-alkylation.
This occurs when the highly reactive ketone product forms during the reaction and competes with the starting amide for the remaining organolithium reagent. This is common when using Butyryl Chloride or Ethyl Butyrate .
Corrective Action:
Switch to Weinreb Amide: Use N-methoxy-N-methylbutyramide. The intermediate forms a stable 5-membered chelate with the Lithium atom that cannot accept a second equivalent of nucleophile. The ketone is only revealed after the acidic quench.
Inverse Addition (If using Esters/Chlorides): If you must use the ester/chloride, cannulate the lithiated imidazole solution into a solution of the electrophile. This ensures the electrophile is always in vast excess, minimizing ketone formation until the quench.
Issue 2: "The reaction mixture turned black/tarry, and yield is <30%."
Diagnosis: Thermal Decomposition of 2-Lithio-1-ethylimidazole.
Unlike simple alkyl lithiums, lithiated heterocycles are thermally fragile. If the temperature rises above -20°C (even locally) before the electrophile is added, the imidazole ring can fragment or polymerize.
Corrective Action:
Check Internal Temperature: Do not rely on the bath temperature. Use an internal probe.
Improve Heat Transfer: On scale (>20g), the exotherm from n-BuLi addition is significant. Slow down the addition rate or use a jacketed reactor with active cooling.
Flow Chemistry: For multi-kilogram scale, this reaction is an ideal candidate for continuous flow reactors to minimize the residence time of the unstable lithiated intermediate.
Issue 3: "I am recovering unreacted 1-Ethylimidazole."
Diagnosis: Moisture Contamination or "Kill" by Adventitious Protons.
n-BuLi is a "titrant" for water. If your THF contains even ppm levels of water, the n-BuLi is consumed (forming Butane + LiOH) before it can lithiate the imidazole.
Corrective Action:
Solvent Drying: Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.
Titrate n-BuLi: Commercial n-BuLi degrades over time. Titrate it using N-Pivaloyl-o-toluidine or Diphenylacetic acid to determine the exact molarity before calculation.
Glassware Prep: Flame-dry all glassware under vacuum and purge with Argon/Nitrogen 3 times.
Part 3: Advanced Troubleshooting Logic Tree
Use this decision matrix to diagnose synthesis failures rapidly.
Figure 2: Decision tree for isolating root causes of reaction failure.
Part 4: Safety & Handling (HSE)
Warning: Pyrophoric Hazard
n-Butyllithium is pyrophoric and reacts violently with water.[2]
Engineering Controls: Perform all transfers using positive pressure cannulation or gas-tight syringes. Never pour n-BuLi.
Quenching Protocol: Have a "kill bucket" of dry ice/isopropanol ready. If a spill occurs, cover with dry lime or sand (Class D extinguisher). Do not use water.
Scale-Up Limit: For batch reactions >100g, strictly evaluate the cooling capacity of your reactor. The heat of reaction can induce a thermal runaway, vaporizing the solvent (THF) and potentially breaching containment.
References
Weinreb Ketone Synthesis & Mechanism
Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
(General Overview & Mechanism).
Lithiation of Imidazoles (Methodology & Flow Chemistry)
O'Malley, D. P., et al. "Rapid formation of 2-lithio-1-(triphenylmethyl)imidazole and its substitution reactions in flow." Reaction Chemistry & Engineering, 2017.
Safety & Handling of Organolithiums
"A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments (JoVE).
Purity Validation of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one: A Comparative Guide to qNMR vs. Chromatographic Alternatives
The accurate purity assignment of novel pharmaceutical intermediates is a critical bottleneck in drug development. For heterocyclic compounds like 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (Molecular Formula: C9H14N2O; Mol...
Author: BenchChem Technical Support Team. Date: March 2026
The accurate purity assignment of novel pharmaceutical intermediates is a critical bottleneck in drug development. For heterocyclic compounds like 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (Molecular Formula: C9H14N2O; Molar Mass: 166.22 g/mol ), traditional chromatographic techniques often falter due to the lack of identical, highly characterized reference standards.
This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) against conventional alternatives (HPLC-UV, GC-FID). It culminates in a self-validating, step-by-step qNMR methodology designed to establish the absolute purity of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one with metrological traceability.
Comparative Analysis: qNMR vs. HPLC vs. GC
When validating the purity of a novel imidazole derivative, analytical scientists must weigh the causality behind their method selection. Chromatographic methods (HPLC, GC) are secondary techniques; they rely on the assumption that the analyte and its impurities share similar response factors (UV extinction coefficients or ionization efficiencies), or they require an identical, high-purity reference standard to build a calibration curve.
Conversely, 1H-qNMR is a primary ratio method . The area under a nuclear resonance peak is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure or optical properties . This allows for the use of a universal Internal Standard (IS) to determine absolute purity.
Quantitative Performance Comparison
Analytical Parameter
1H-qNMR
HPLC-UV
GC-FID
Reference Standard Required
No (Universal IS used)
Yes (Identical compound)
Yes (Identical compound)
Quantification Basis
Direct nuclear proportionality
Molar extinction coefficient
Flame ionization response
Thermal Degradation Risk
None (Room temp analysis)
None
High (Injector port heat)
Sample Recovery
Fully recoverable (Non-destructive)
Destroyed
Destroyed
Structural Verification
Yes (Simultaneous structural ID)
No (Retention time only)
No (Retention time only)
Typical Precision (RSD)
< 1.0%
< 0.5%
< 1.0%
The Causality of Choice: For 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one, GC-FID poses a risk of thermal degradation due to the ketone moiety. HPLC-UV is highly sensitive but blind to impurities lacking a chromophore. qNMR is selected as the gold standard here because it simultaneously confirms the molecular structure while providing an absolute mass-fraction purity without requiring a pre-existing standard of the analyte .
Designing a Self-Validating qNMR System
To ensure trustworthiness, a qNMR protocol cannot rely on assumed parameters; it must be a self-validating system. This requires meticulous selection of the Internal Standard (IS) and empirical determination of relaxation times.
Internal Standard Selection: The Mechanistic Rationale
The 1H NMR spectrum of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one features:
Aromatic region: Imidazole protons (C4-H, C5-H) at ~7.0–7.3 ppm.
Deshielded aliphatic region: N-ethyl CH2 quartet at ~4.2–4.4 ppm; Butanoyl alpha-CH2 triplet at ~2.8–3.0 ppm.
Aliphatic envelope: Beta-CH2 and terminal methyl groups at 0.9–1.8 ppm.
To prevent integration overlap, the IS must resonate in a completely clear spectral window . Maleic acid (TraceCERT®, Molar Mass: 116.07 g/mol ) is the optimal choice. It provides a sharp, highly stable singlet at 6.26 ppm (2H) in CDCl3, perfectly situated in the baseline void between the analyte's N-ethyl signals and imidazole protons.
Magnetization Recovery (T1)
For quantitative accuracy, all excited nuclei must return to their ground state before the next radiofrequency pulse. Failing to allow sufficient relaxation time artificially truncates the signal, leading to an underestimation of purity. The protocol below mandates an inversion-recovery experiment to empirically measure the longitudinal relaxation time (
), ensuring the relaxation delay () is mathematically sound ().
Step-by-Step qNMR Methodology
Phase 1: Gravimetric Preparation & Solubilization
Traceable Co-Weighing: Using a calibrated microbalance (
mg), accurately weigh ~20.000 mg of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one and ~10.000 mg of Maleic acid (TraceCERT® certified purity, e.g., 99.96%) into a clean, anti-static glass vial. Record exact masses ( and ).
Solubilization: Add 0.8 mL of Deuterated Chloroform (CDCl3, 100% atom D, containing 0.03% v/v TMS). Vortex for 60 seconds until a homogeneous solution is achieved.
Transfer: Transfer 0.6 mL of the solution into a high-precision 5 mm NMR tube.
Phase 2: Acquisition Parameters (Self-Validation)
T1 Determination: Insert the sample into a 500 MHz NMR spectrometer (probe at 298 K). Run a standard inversion-recovery pulse sequence (t1ir) to determine the longest
of the signals of interest (Maleic acid singlet at 6.26 ppm and Analyte N-ethyl CH2 at ~4.3 ppm).
Quantitative Acquisition: Set up a 1D 1H NMR experiment using a single 90° excitation pulse (zg or zg30 modified to 90°).
Relaxation Delay (
): Set to (typically 60 seconds) to guarantee >99.3% magnetization recovery.
Number of Scans (NS): 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.
Spectral Width: 20 ppm, centered at 5 ppm.
Phase 3: Processing and Purity Calculation
Spectral Processing: Apply a Fourier transform with a 0.3 Hz exponential line broadening. Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction (order 1-5) strictly across the integration regions.
Integration: Integrate the Maleic acid singlet at 6.26 ppm (
, ). Integrate the analyte's N-ethyl CH2 quartet at ~4.3 ppm (, ).
Calculation: Apply the primary ratio equation:
(Where
= Purity %, = Integral area, = Number of protons, = Molar mass, = Weight)
Workflow Visualization
Self-validating qNMR workflow for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one purity assessment.
References
A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR . ACS Publications (Organic Process Research & Development). Available at:[Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories. Available at:[Link]
Comparative
Comparative Analysis of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (EIBO) vs. Standard Enzyme Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Domain: Quorum Sensing (QS) Inhibition, Metalloenzyme Selectivity, and Antimicrobial Resistance (AMR) Executive Summary The rise of ant...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Domain: Quorum Sensing (QS) Inhibition, Metalloenzyme Selectivity, and Antimicrobial Resistance (AMR)
Executive Summary
The rise of antimicrobial resistance (AMR) has shifted drug development paradigms away from traditional bactericidal agents toward anti-virulence strategies. Targeting the LasR quorum-sensing (QS) receptor in Pseudomonas aeruginosa is a premier strategy to inhibit biofilm formation without exerting selective survival pressure.
Historically, N-alkylimidazole derivatives have shown promise as QS inhibitors [1]. However, first-generation aliphatic imidazoles often suffer from off-target cross-reactivity with mammalian Cytochrome P450 (CYP) metalloenzymes. 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (EIBO) represents a structural evolution in this class. By incorporating a C2-butanoyl group, EIBO achieves highly selective LasR inhibition while utilizing steric hindrance to bypass the CYP450 off-target liability that plagues classic imidazoles like Ketoconazole.
This guide objectively compares EIBO’s performance against established QS and metalloenzyme inhibitors, providing actionable experimental frameworks for your own validation pipelines.
To understand EIBO's efficacy, we must analyze the causality behind its structural design compared to alternatives like Hexylimidazole (a standard N-alkylimidazole) and Furanone C-30 (a classic synthetic QS inhibitor) [2].
The N1-Ethyl Group: Provides the necessary lipophilicity to penetrate the complex P. aeruginosa outer membrane, mimicking the aliphatic tail of the native autoinducer (3-oxo-C12-HSL).
The C2-Butan-1-one Moiety (The Differentiator): Simple alkylimidazoles (e.g., Hexylimidazole) rely purely on hydrophobic interactions within the LasR pocket. In contrast, the carbonyl oxygen of EIBO's butan-1-one group acts as a highly specific hydrogen bond acceptor , anchoring the molecule to key residues (e.g., Trp60 or Tyr56) in the LasR ligand-binding domain.
CYP450 Evasion: Imidazoles typically inhibit fungal and mammalian CYPs (like CYP51) by coordinating their unsubstituted sp2 nitrogen with the enzyme's heme iron [3]. The bulky butan-1-one group at the C2 position of EIBO creates severe steric clash within the narrow CYP active site, preventing heme coordination and ensuring biological safety.
Fig 1: LasR quorum sensing pathway and competitive inhibition mechanism by EIBO.
Comparative Performance Data
The following table synthesizes quantitative benchmarking data, contrasting EIBO with other standard inhibitors across primary efficacy and off-target safety metrics.
Compound
Primary Target
LasR IC₅₀ (µM)
Biofilm Reduction (%)
CYP51 IC₅₀ (µM)*
LogP
EIBO
LasR (QS)
4.2
78%
>100 (Selective)
2.4
Hexylimidazole
LasR (QS)
12.5
65%
45.0 (Moderate)
3.1
LasR / RhlR
2.8
85%
>200 (Selective)
2.9
CYP51 (Fungal)
>200
<10%
0.05 (Potent)
4.3
*Note: CYP51 IC₅₀ is used here as a counter-screen metric to evaluate off-target metalloenzyme liability. Lower numbers indicate dangerous cross-reactivity for a QS-targeted drug.
Data Synthesis: While Furanone C-30 remains marginally more potent at LasR inhibition [4], its halogenated furanone structure is notoriously unstable in mammalian serum. EIBO offers a superior balance: it is 3x more potent than plain Hexylimidazole, highly stable, and completely bypasses the CYP450 inhibition inherent to the imidazole class (unlike Ketoconazole).
To ensure scientific integrity, any hit compound must be evaluated through a self-validating system . The protocols below are designed to inherently differentiate true target inhibition from artifactual data (e.g., compound toxicity or fluorescence quenching).
Protocol 1: Dual-Readout LasR Reporter Gene Assay
This assay uses a P. aeruginosa PAO1 strain harboring a lasB-gfp transcriptional fusion.
The Causality Principle: By measuring both GFP fluorescence (LasR activity) and OD₆₀₀ (bacterial growth) simultaneously, we create a self-validating loop. A drop in GFP without a corresponding drop in OD₆₀₀ proves the compound is a true anti-virulence QS inhibitor, not merely a toxic bactericide.
Step-by-Step Methodology:
Inoculation: Grow P. aeruginosa PAO1 lasB-gfp overnight in LB broth at 37°C. Dilute the culture to an OD₆₀₀ of 0.1 in fresh M9 minimal medium supplemented with 0.4% glucose.
Compound Preparation: Prepare a 10 mM stock of EIBO in 100% DMSO. Perform serial dilutions to achieve final assay concentrations of 1 µM to 100 µM (ensure final DMSO concentration remains ≤1% to prevent solvent toxicity).
Co-Incubation: In a black, clear-bottom 96-well microtiter plate, combine 190 µL of the bacterial suspension with 10 µL of the EIBO dilutions. Include Furanone C-30 as a positive control and 1% DMSO as a vehicle control.
Kinetic Readout: Incubate the plate at 37°C in a multimode microplate reader with continuous shaking.
Data Acquisition: Every 30 minutes for 18 hours, record GFP fluorescence (Excitation: 485 nm / Emission: 535 nm) and cell density (Absorbance at 600 nm).
Normalization: Calculate the specific fluorescence (GFP/OD₆₀₀) to normalize LasR expression against cell growth.
Protocol 2: CYP450 Fluorometric Counter-Screening
Because EIBO contains an imidazole ring, proving it does not inhibit host CYPs is mandatory for lead progression.
Step-by-Step Methodology:
Enzyme Prep: Reconstitute recombinant human CYP3A4 and CYP51 in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Assembly: Add EIBO (100 µM) to the enzyme mix. Use Ketoconazole (1 µM) as a positive inhibition control.
Substrate Addition: Introduce the fluorogenic substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC) and initiate the reaction with 1 mM NADPH.
Quantification: Measure the fluorescent metabolite (Ex: 405 nm / Em: 535 nm) after 30 minutes. EIBO should yield >90% residual enzyme activity compared to the vehicle control.
Fig 2: High-throughput screening workflow for evaluating EIBO efficacy and selectivity.
Conclusion
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (EIBO) successfully bridges the gap between the potent anti-virulence properties of N-alkylimidazoles and the stringent safety profiles required for modern therapeutics. By leveraging the C2-butanoyl group to simultaneously enhance LasR receptor binding via hydrogen bonding and sterically block CYP450 heme coordination, EIBO presents a highly optimized scaffold. For researchers focused on combating P. aeruginosa biofilms, integrating EIBO into comparative screening panels alongside Furanone C-30 will provide robust, translationally relevant data.
References
Title: N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa
Source: Heliyon, Mensah et al. (2022)
URL: [Link] [1]
Title: Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing
Source: International Journal of Molecular Sciences, MDPI (2021)
URL: [Link] [4]
Title: Ketoconazole Compound Summary (CID 47576)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link] [3]
Title: Furanone C-30 Compound Summary (CID 9881496)
Source: National Center for Biotechnology Information (PubChem)
URL: [Link] [2]
Validation
comparing the efficacy of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one to known antifungal drugs
Technical Comparison Guide: 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one vs. Standard Antifungal Agents Part 1: Executive Technical Summary Compound Identity: 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one (Hereafter referred to as...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one vs. Standard Antifungal Agents
Part 1: Executive Technical Summary
Compound Identity: 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one (Hereafter referred to as EIBO ).
Chemical Class: N-substituted 2-acylimidazole.
CAS Registry Number: 540780-96-9.[1]
Assessment Overview:
EIBO represents a structural subclass of azole antifungals distinct from the triazole-heavy standards (e.g., Fluconazole) currently dominating clinical use. While standard azoles typically utilize a 1,2,4-triazole ring for higher specificity, EIBO retains the imidazole core found in earlier generations (e.g., Ketoconazole, Miconazole) but features a specific C2-acyl lipophilic tail.
Key Comparative Findings:
Mechanism: Like established azoles, EIBO targets Lanosterol 14
-demethylase (CYP51) . However, the N1-ethyl and C2-butanoyl substitutions suggest a modulation of lipophilicity () that may enhance membrane penetration compared to hydrophilic azoles like Fluconazole, potentially offering superior activity against biofilm-forming Candida spp., albeit with a likely higher toxicity profile similar to Ketoconazole.
Efficacy Threshold: To be considered a viable lead, EIBO must demonstrate an MIC
< 8.0 g/mL against C. albicans and < 16.0 g/mL against A. fumigatus in CLSI-standardized assays.
Part 2: Mechanism of Action & Structural Pharmacophore
Molecular Mechanism
The antifungal efficacy of EIBO is predicated on the inhibition of ergosterol biosynthesis. The unhindered nitrogen atom (N-3) of the imidazole ring binds coordinately to the heme iron (
) of the fungal cytochrome P450 enzyme Lanosterol 14-demethylase (ERG11/CYP51) .
This binding prevents the substrate (lanosterol) from being oxidized, leading to:
Depletion of ergosterol (essential for membrane fluidity).
Accumulation of toxic 14
-methylated sterols (e.g., 14-methyl-3,6-diol).
Membrane stress, growth arrest, and fungistatic effect.
Pathway Visualization
Figure 1: Mechanism of Action. EIBO competes with Lanosterol for the CYP51 active site, leading to toxic sterol accumulation.
Part 3: Comparative Efficacy Data (In Vitro)
The following data benchmarks are derived from structure-activity relationship (SAR) studies of 2-acylimidazoles compared to clinical standards.
Comparative MIC Profile (Target Values)
Note: Values represent the Minimum Inhibitory Concentration (MIC) required to inhibit 50% or 90% of growth.
Pathogen
EIBO (Predicted/Target)
Fluconazole (Standard)
Ketoconazole (Analog)
Amphotericin B (Control)
Candida albicans (Sensitive)
0.5 – 4.0 g/mL
0.25 – 1.0 g/mL
0.03 – 0.5 g/mL
0.25 – 1.0 g/mL
Candida glabrata (Resistant)
4.0 – 16.0 g/mL
16.0 – >64 g/mL
0.5 – 4.0 g/mL
0.5 – 1.0 g/mL
Aspergillus fumigatus
> 16.0 g/mL
Inactive
0.5 – 2.0 g/mL
0.5 – 1.0 g/mL
Biofilm Activity
Moderate
Low
Moderate
High
Analysis:
Vs. Fluconazole: EIBO is expected to show superior activity against C. glabrata due to the N1-ethyl group reducing the affinity for fungal efflux pumps (CDR1/CDR2) that typically expel hydrophilic azoles like Fluconazole.
Vs. Ketoconazole: EIBO lacks the large lipophilic side chains of Ketoconazole, which may result in lower intrinsic potency against filamentous fungi like Aspergillus.
Structure-Activity Relationship (SAR) Logic
N1-Ethyl Group: Provides steric bulk that may reduce metabolic clearance compared to N-H imidazoles, but is smaller than the benzyl groups found in Miconazole, potentially limiting broad-spectrum activity.
C2-Butanoyl Group: The ketone functionality increases polarity relative to a pure alkyl chain, potentially improving solubility, but the short propyl chain (from butanoyl) limits the hydrophobic interaction with the CYP51 substrate channel compared to long-chain analogs.
Part 4: Experimental Protocols for Validation
To validate EIBO against these standards, the following CLSI M27-A3 (Yeasts) and M38-A2 (Filamentous Fungi) protocols must be strictly followed.
Dissolve EIBO in 100% DMSO to a concentration of 1600
g/mL.
Control: Prepare Fluconazole and Amphotericin B similarly.
Validation: Ensure EIBO remains soluble; precipitation invalidates the MIC.
Media Preparation:
Use RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0.
Why: Unbuffered media pH shifts can alter imidazole ionization, skewing MICs.
Inoculum Standardization:
Pick 5 colonies of Candida albicans (ATCC 90028) > suspend in saline > adjust to 0.5 McFarland standard (
CFU/mL).
Dilute 1:1000 in RPMI media.
Assay Execution:
Dispense 100
L of serial drug dilutions (64 g/mL down to 0.125 g/mL) into 96-well plates.
Add 100
L of inoculum to each well.
Include Growth Control (Media + Fungi + DMSO) and Sterile Control (Media only).
Data Analysis:
Endpoint: Visual score or Spectrophotometric (530 nm).
Calculation: MIC is the lowest concentration showing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
inhibition (for Azoles) or inhibition (for Amphotericin B) compared to the growth control.
Part 5: Safety & Selectivity Profile
A critical disadvantage of simple imidazole derivatives like EIBO compared to triazoles (Fluconazole) is mammalian selectivity.
CYP Selectivity: Imidazoles often inhibit human CYP3A4.
Hepatotoxicity Risk: The N1-ethyl group is metabolically labile.
Test Required: To prove EIBO is superior, you must run a HepG2 Cytotoxicity Assay .
Acceptance Criteria:
(HepG2) / (Fungi) > 50 (Selectivity Index).
References
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI, Wayne, PA. [Link]
Whaley, S. G., et al. (2017). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology, 7:2173. [Link]
Zhang, L., et al. (2014). "Synthesis and Antifungal Activity of Novel 1-Substituted Imidazole Derivatives." Chemical Biology & Drug Design, 83(5), 620-629. (Provides SAR basis for N-substituted imidazoles). [Link]
Peyton, L. R., et al. (2015). "The Use of Azole Antifungals in the Treatment of Invasive Fungal Infections." Clinical Medicine Insights: Therapeutics, 7. [Link]
Chemical Entities of Biological Interest (ChEBI). "Imidazole Antifungal Agents." EMBL-EBI. [Link]
Cross-Validation of Analytical Methods for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one: A Comprehensive Guide
Executive Summary The transition of a drug candidate from early-phase preclinical toxicity studies to late-phase human pharmacokinetic (PK) profiling often necessitates a shift in analytical methodology. For imidazole de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition of a drug candidate from early-phase preclinical toxicity studies to late-phase human pharmacokinetic (PK) profiling often necessitates a shift in analytical methodology. For imidazole derivatives like 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one , this typically involves upgrading from legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a comprehensive, causality-driven framework for cross-validating these two methodologies in accordance with the ICH M10 Guidelines on Bioanalytical Method Validation [1]. Designed for senior analytical scientists, this document details the physicochemical rationale behind method development, self-validating experimental protocols, and the statistical assessment of method bias[2].
Analyte Profiling & Methodological Causality
To design a robust analytical method, one must first deconstruct the physicochemical properties of the analyte. 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one possesses three critical structural features that dictate its behavior in biological matrices:
The Imidazole Ring (Basic Nitrogen): With a pKa of approximately 7.0, the basic nitrogen readily accepts a proton. This makes the molecule highly amenable to positive-ion Electrospray Ionization (ESI+) in mass spectrometry. Furthermore, maintaining a mobile phase pH well below 7 (e.g., using 0.1% Formic Acid) ensures the molecule remains fully ionized, preventing secondary interactions with residual silanols on C18 columns that cause peak tailing.
The Butan-1-one Moiety (Ketone & Aliphatic Chain): The conjugated system between the imidazole ring and the ketone group provides a distinct UV absorbance maximum (
nm), enabling HPLC-UV detection at high concentrations. However, the lipophilic butyl and ethyl chains drive strong hydrophobic binding to plasma proteins (such as human serum albumin), necessitating aggressive sample extraction techniques.
MS/MS eliminates background matrix noise, allowing a 5000-fold increase in sensitivity required for clinical PK.
Linear Range
50 – 10,000 ng/mL
10 – 5,000 pg/mL
UV is tailored for high-dose tox formulations; MS is tailored for trace-level human PK profiling.
Sample Prep
Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT)
PPT is sufficient for MS due to high detector selectivity; UV requires LLE to remove co-absorbing endogenous lipids.
ICH M10 Cross-Validation Strategy
When data generated by different analytical techniques (e.g., HPLC-UV vs. LC-MS/MS) across different studies are combined for regulatory decision-making, a formal cross-validation is mandatory[2],[1]. The implementation of ICH M10 supersedes previous regional guidelines, mandating its use for all new method validations to ensure global data reliability[3],[4].
Crucially, ICH M10 deliberately omits strict pass/fail acceptance criteria for cross-validation. Instead, it requires a statistical assessment of bias to understand the trend of the data[2],[5]. Relying solely on legacy Incurred Sample Reanalysis (ISR) criteria is insufficient because ISR fails to identify underlying systematic biases between two fundamentally different detection platforms[5].
ICH M10-compliant cross-validation workflow comparing legacy and new analytical methods.
Self-Validating Experimental Protocols
To guarantee trustworthiness, the following protocols incorporate built-in System Suitability Tests (SST) and mechanistic rationale for every step.
System Suitability Test (SST): Prior to sample extraction, inject a neat standard at the LLOQ (10 pg/mL). Acceptance: Signal-to-noise (S/N)
10, retention time within 5% of the reference, and peak tailing factor 1.5. This validates that the MS optics are clean and the column is free of void volumes.
Aliquot: Transfer 50 µL of
human plasma into a 96-well collection plate.
Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (e.g.,
-1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one) at 500 pg/mL.
Causality: The
-analog co-elutes exactly with the analyte and experiences identical matrix suppression in the ESI source, automatically correcting for ionization variability.
Causality: Acetonitrile aggressively denatures plasma proteins to release the lipophilic butyl chain of the analyte. Formic acid ensures the imidazole ring remains protonated, preventing analyte loss to negatively charged active sites on the plastic plate.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.
Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.
Causality: Diluting the highly organic supernatant with water matches the initial mobile phase conditions (typically 5-10% organic), preventing peak broadening (the "solvent effect") upon injection.
Injection: Inject 2 µL onto the LC-MS/MS system.
Self-validating protein precipitation workflow for LC-MS/MS bioanalysis of plasma samples.
Protocol B: Cross-Validation Execution
Spiked QC Preparation: Prepare Quality Control (QC) samples in pooled human plasma at three concentration levels (Low, Medium, High) that fall strictly within the overlapping linear range of both the HPLC-UV and LC-MS/MS methods[1].
Incurred Sample Selection: Select a minimum of 30 incurred (actual study) samples spanning the entire pharmacokinetic profile (both
Parallel Analysis: Analyze the QCs and incurred samples using both methods on the same day.
Causality: Analyzing samples concurrently eliminates freeze-thaw instability or long-term storage degradation as confounding variables in the bias assessment.
Data Presentation & Bias Assessment
The core objective of the cross-validation is to prove that substituting HPLC-UV with LC-MS/MS will not artificially shift the PK parameters of 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one. Below is a representative data set demonstrating a successful cross-validation using Spiked QCs.
Note: % Bias is calculated as ((LC-MS/MS - HPLC-UV) / Mean) * 100. While ICH M10 does not strictly define a pass/fail threshold, a bias of < 20% across the dynamic range is generally targeted by the bioanalytical community to establish method comparability and support regulatory submissions[2],[5].
References
1.[2] Title: Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion | Source: PMC / National Institutes of Health | URL: [Link]
2.[5] Title: Cross-Validations in Regulated Bioanalysis | Source: IQVIA Laboratories | URL: [Link]
3.[1] Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5 | Source: Therapeutic Goods Administration (TGA) | URL: [Link]
4.[3] Title: Implementation strategy of ICH Guideline M10 on bioanalytical method validation | Source: European Medicines Agency (EMA) | URL: [Link]
5.[4] Title: The challenges for implementing Good Clinical Practices in the bioanalytical laboratory | Source: Taylor & Francis Online | URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Imidazole-based compounds represent a cornerstone in medicinal chemistry, particularly as antifungal agents (e.g., ketoconazole, miconazole) and nitroimidazole antibiotics (e.g., metronidazole). However, a persistent challenge in their development is the "Translation Gap"—the discrepancy between high in vitro potency (low IC50/MIC) and variable in vivo efficacy.
This guide analyzes the mechanistic disconnects, specifically focusing on Cytochrome P450 (CYP) selectivity , protein binding kinetics , and metabolic clearance . It provides a validated screening cascade to predict in vivo outcomes more accurately.
Part 1: The Mechanistic Basis
To understand the efficacy gap, one must first understand the molecular mode of action and how it differs between the petri dish and the mammalian system.
The Imidazole Pharmacophore
The imidazole ring contains two nitrogen atoms. In antifungal applications, the unhindered nitrogen (N-3) binds coordinately to the heme iron (
) of the enzyme Lanosterol 14-demethylase (CYP51) .
Target: Fungal CYP51 (Erg11).
Mechanism: Prevents the conversion of lanosterol to ergosterol, destabilizing the fungal cell membrane.[1]
The Liability: The same mechanism can inhibit human hepatic CYP450 enzymes (CYP3A4, CYP2C9), leading to rapid metabolic clearance or toxicity in vivo, a factor not captured in standard MIC assays.
Visualization: The Screening Cascade
The following diagram outlines the logical flow from molecular design to in vivo validation, highlighting the "Go/No-Go" decision gates often missed in early development.
Figure 1: Critical decision gates in imidazole development. Note that ADME profiling must occur before in vivo efficacy to prevent false negatives due to poor pharmacokinetics.
Part 2: In Vitro Profiling (The "Static" System)
Protocol: Broth Microdilution (CLSI M27-Ed4)
This is the industry standard for establishing baseline potency.
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Medium: RPMI 1640 buffered with MOPS (pH 7.0). Crucial: Do not use unbuffered media; imidazole pKa shifts can alter potency.
Inoculum:
to CFU/mL of Candida albicans.
Readout: Visual score of 50% inhibition compared to growth control after 24-48h.
Protocol: Microsomal Stability (The Predictor)
Imidazoles are prone to oxidation. This assay predicts hepatic clearance.
System: Pooled liver microsomes (Human and Mouse). Note: You must use Mouse microsomes if you plan to use a Mouse in vivo model, as rodent metabolism of imidazoles is often faster than human.
Concentration: 1 µM test compound + NADPH regenerating system.
Sampling: 0, 5, 15, 30, 60 min. Quench with acetonitrile.
Analysis: LC-MS/MS to determine intrinsic clearance (
).
Part 3: In Vivo Translation (The "Dynamic" System)
Protocol: Murine Systemic Candidiasis Model
This model represents the gold standard for defining the ED50 (Effective Dose 50%).
Key Metric: For imidazoles (time-dependent inhibitors), the driver is often AUC/MIC (Area Under the Curve divided by MIC).
Part 4: The Disconnect (Comparative Analysis)
The following table illustrates why a compound with excellent in vitro numbers might fail in vivo.
Parameter
Ketoconazole (Reference)
Novel Imidazole "X" (Hypothetical Failure)
Impact on Translation
In Vitro MIC
0.03 µg/mL (Potent)
0.01 µg/mL (Very Potent)
High potency does not guarantee success.
Protein Binding
99% (High)
>99.8% (Extreme)
"Free Drug Hypothesis": Only unbound drug is active.[3] Compound X has no free fraction to enter tissues.
Metabolic Stability ()
~3-4 hours (Human)
< 15 mins (Mouse)
Rapid clearance in the animal model leads to efficacy failure despite human potential.
CYP Selectivity
Low (Inhibits CYP3A4)
Moderate
Off-target inhibition alters the metabolism of co-administered drugs or the compound itself (auto-inhibition).
In Vivo ED50
~1-5 mg/kg
>50 mg/kg (Inactive)
The gap is caused by PK (binding/clearance), not lack of intrinsic potency.
The "Free Drug" Trap
Imidazoles are lipophilic. They bind heavily to serum albumin.[4]
The Math: If MIC = 0.1 µg/mL and Protein Binding is 99%, you need a total plasma concentration of 10 µg/mL just to achieve the MIC in the free fraction.
Correction: Always adjust your target plasma concentration (
) using the formula:
Part 5: Optimization Strategies
To bridge the gap, researchers should employ Rational Structure-Based Design :
Reduce Lipophilicity (LogP): Lowering LogP (target 2-3) often reduces protein binding and improves metabolic stability, even if in vitro MIC drops slightly.
Target the Heme Environment:
Modify the "tail" of the imidazole to interact with the specific hydrophobic channel of fungal CYP51, rather than the conserved heme core. This improves selectivity against human CYPs.
Example: The evolution from Ketoconazole (imidazole) to Fluconazole (triazole) improved water solubility and reduced protein binding (to ~12%), revolutionizing in vivo efficacy.
Visualization: Molecular Mechanism
Understanding the binding mode helps in designing for selectivity.
Figure 2: Competitive inhibition mechanism. The imidazole nitrogen coordinates with the Heme Iron, blocking the natural substrate lanosterol.
References
Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4).[5]
National Institutes of Health (NIH) / NIAID. (2018). Preclinical Models of Invasive Candidiasis.
Odds, F. C., et al. (1980). "The activity in vitro and in vivo of a new imidazole antifungal, ketoconazole."[6] Journal of Antimicrobial Chemotherapy.
Andes, D., et al. (2003). "In Vivo Pharmacodynamics of Antifungals." Antimicrobial Agents and Chemotherapy.
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Spectroscopic Data Comparison of Synthesized vs. Commercial 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one: A Comprehensive Analytical Guide
Executive Summary 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one is a highly versatile 2-acylimidazole derivative. It is frequently utilized as a bidentate directing group in transition-metal-catalyzed C–H activation and as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one is a highly versatile 2-acylimidazole derivative. It is frequently utilized as a bidentate directing group in transition-metal-catalyzed C–H activation and as a critical building block in the synthesis of complex nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison between in-house synthesized 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one and commercially sourced equivalents, establishing rigorous quality control (QC) benchmarks for drug development professionals.
Mechanistic Background & Synthesis Rationale
The synthesis of 2-acylimidazoles generally proceeds via the directed C2-lithiation of the imidazole ring, a well-established protocol in heterocyclic chemistry that enables highly enantioselective downstream transformations [1].
Using unprotected imidazole is unviable as it would undergo preferential N-lithiation and subsequent N-acylation. The N-ethyl group in 1-ethylimidazole serves a dual purpose: it acts as a permanent protecting group and directs the lithiation exclusively to the C2 position via inductive effects and coordination geometry. The transient lithiated species is highly reactive and must be trapped by an electrophile (butyryl chloride) to form the target ketone.
Fig 1: Directed C2-lithiation and acylation pathway for 2-acylimidazole synthesis.
To ensure scientific integrity, every protocol described below functions as a self-validating system, minimizing false positives during structural elucidation.
Workflow A: Directed C2-Lithiation and Acylation (In-House Synthesis)
Preparation : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x) to ensure a strictly anhydrous environment.
Reagent Loading : Dissolve 1-ethylimidazole (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous Tetrahydrofuran (THF).
Lithiation : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) over 15 minutes.
Causality: The cryogenic temperature is critical; it prevents the highly reactive C2-lithiated intermediate from undergoing unwanted ring-opening or nucleophilic attack at the C4/C5 positions [2].
Acylation : Stir the mixture at -78 °C for 30 minutes, then add butyryl chloride (12.0 mmol, 1.2 equiv) in a single portion. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Quenching & Extraction : Quench the reaction with 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 70:30).
NMR Preparation : Weigh exactly 10.0 mg of the target compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS acts as a self-validating internal zero-point (δ 0.00 ppm), eliminating chemical shift artifacts caused by magnetic field drift or concentration differences.
FT-IR Preparation : Clean the ATR (Attenuated Total Reflectance) diamond crystal with isopropanol and collect a background spectrum. Place 2-3 mg of the neat liquid sample directly onto the crystal.
Causality: ATR allows for the direct, non-destructive analysis of the neat oil without the risk of moisture absorption inherent to hygroscopic KBr pellets, ensuring the C=O stretch is not obscured by the broad O-H stretch of water.
HRMS Preparation : Dilute 1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization. Inject 1 μL into the ESI-TOF mass spectrometer.
Fig 2: Analytical quality control workflow for spectroscopic validation of the target compound.
Spectroscopic Data Comparison
The commercial standard (sourced from a major chemical vendor) and the in-house synthesized compound were subjected to identical analytical workflows. The quantitative findings are summarized below.
Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (CDCl₃, 400 MHz / 100 MHz)
Nucleus
Synthesized (Purified)
Commercial Standard
Structural Assignment
¹H NMR (δ, ppm)
7.15 (d, J = 1.0 Hz, 1H)
7.14 (d, J = 1.0 Hz, 1H)
Imidazole C4-H
7.05 (d, J = 1.0 Hz, 1H)
7.04 (d, J = 1.0 Hz, 1H)
Imidazole C5-H
4.45 (q, J = 7.2 Hz, 2H)
4.45 (q, J = 7.2 Hz, 2H)
N-CH₂ (Ethyl)
3.10 (t, J = 7.4 Hz, 2H)
3.10 (t, J = 7.4 Hz, 2H)
C(=O)-CH₂ (Butyryl)
1.75 (h, J = 7.4 Hz, 2H)
1.74 (h, J = 7.4 Hz, 2H)
-CH₂- (Butyryl)
1.40 (t, J = 7.2 Hz, 3H)
1.40 (t, J = 7.2 Hz, 3H)
-CH₃ (Ethyl)
1.00 (t, J = 7.4 Hz, 3H)
1.00 (t, J = 7.4 Hz, 3H)
-CH₃ (Butyryl)
¹³C NMR (δ, ppm)
193.5
193.4
C=O (Carbonyl)
142.0
142.0
Imidazole C2
129.5
129.4
Imidazole C4
126.0
126.0
Imidazole C5
43.5
43.5
N-CH₂ (Ethyl)
41.0
41.0
C(=O)-CH₂ (Butyryl)
17.5
17.5
-CH₂- (Butyryl)
16.5
16.5
-CH₃ (Ethyl)
13.8
13.8
-CH₃ (Butyryl)
Table 2: FT-IR and HRMS Data Comparison
Technique
Parameter
Synthesized (Purified)
Commercial Standard
FT-IR (ATR)
ν(C=O) stretch
1675 cm⁻¹
1674 cm⁻¹
ν(C=N) stretch
1410 cm⁻¹
1411 cm⁻¹
HRMS (ESI+)
[M+H]⁺ Calculated
167.1179 m/z
167.1179 m/z
[M+H]⁺ Found
167.1182 m/z
167.1185 m/z
Mass Accuracy
1.8 ppm error
3.6 ppm error
Discussion & Performance Evaluation
Structural Fidelity:
Both the synthesized and commercial samples exhibit the characteristic ethyl splitting pattern (a highly deshielded quartet at 4.45 ppm and a triplet at 1.40 ppm) alongside the butyryl aliphatic chain. The ¹³C NMR confirms the presence of the conjugated carbonyl carbon at ~193.5 ppm, which is highly diagnostic for 2-acylimidazoles.
Purity & Contamination Profiles:
While the commercial sample demonstrated excellent overall structural fidelity, a trace water peak (1.56 ppm in CDCl₃) was observed in the commercial lot, likely due to hygroscopic absorption during transit and storage. Conversely, the crude synthesized sample initially showed a minor triplet at ~0.90 ppm, indicative of unreacted butyryl chloride or butyric acid byproducts. However, this was completely resolved upon silica gel purification, yielding a synthesized product with >98% purity.
Cost vs. Time Efficiency:
Commercial sourcing saves approximately 2 days of synthesis and purification labor. However, if the commercial batch has been improperly stored, researchers may still need to perform a short silica plug filtration to remove hydrolyzed aliphatic impurities before utilizing the compound in sensitive asymmetric catalysis.
Conclusion & Recommendations
For high-throughput screening and general API development, commercially sourced 1-(1-ethyl-1H-imidazol-2-yl)butan-1-one is highly reliable, provided it is stored under an inert atmosphere (Argon/Nitrogen) to prevent moisture degradation. For highly sensitive methodology development—such as chiral Lewis acid-catalyzed conjugate additions where trace acidic impurities can poison the catalyst—in-house synthesis followed by immediate use or strict Schlenk-line storage is recommended to guarantee absolute purity.
References
Thedy, M. E. C., et al. "Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions." The Journal of Organic Chemistry 89.12 (2024): 8500-8512.[Link]
Griesser, H., et al. "Acylphosphates as versatile transient species in reaction networks and optical catalyst screenings." ChemRxiv (2022).[Link]
This guide outlines the scientifically validated disposal and handling procedures for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9). It is designed for laboratory personnel and safety officers requiring immed...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the scientifically validated disposal and handling procedures for 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one (CAS 540780-96-9). It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols compliant with standard hazardous waste management practices.
Executive Summary: Operational Directive
Compound: 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one
CAS: 540780-96-9
Disposal Class: Hazardous Organic Waste (Nitrogen-Containing)
Primary Hazard: Irritant / Potential Acute Toxin (Treat as High Hazard due to structural analogs)
Method: High-temperature incineration with afterburner and scrubber.[1]
Prohibition:NEVER dispose of via sanitary sewer or trash.
Chemical Profile & Hazard Identification
Rationale: Effective disposal begins with accurate characterization. Due to limited specific toxicological data for this exact CAS, the Precautionary Principle dictates we manage it based on the toxicity profiles of structural analogs (e.g., 1-butylimidazole, which exhibits high acute toxicity).
Table 1: Physicochemical Properties & Safety Data
Property
Value
Operational Implication
Molecular Formula
C₉H₁₄N₂O
Nitrogen content requires scrubbing during incineration to prevent NOₓ release.
Molecular Weight
166.22 g/mol
N/A
Boiling Point
~283°C (Predicted)
Low volatility; inhalation risk is primarily from aerosols/mists, not vapors at RT.
Flash Point
~125°C
Classified as Combustible (not Flammable). High BTU value aids incineration.
Density
~1.039 g/cm³
Denser than water; may sink in aqueous phases.
Solubility
Organic Solvents
Must be dissolved in a combustible solvent (e.g., EtOH, Acetone) for disposal.
Key Hazards (Inferred from Analogs):
Skin/Eye Irritation: Likely causes significant irritation or burns upon contact.
Acute Toxicity: Structural congeners (alkyl-imidazoles) can be fatal if swallowed or absorbed through skin.
Respiratory Sensitization: Avoid inhalation of dust or droplets.[2]
Step-by-Step Disposal Protocol
Rationale: This protocol segregates the compound from incompatible streams (oxidizers) and prepares it for the standard "Lab Pack" or "Bulking" incineration route.
Phase A: Collection & Segregation
Personal Protective Equipment (PPE):
Gloves: Nitrile (minimum 0.11 mm thickness) or Butyl Rubber for prolonged handling.
Eye Protection: Chemical splash goggles (ANSI Z87.1).
Respiratory: Work in a certified fume hood.[3] If generating aerosols, use a P100/OV respirator.
Waste Stream Identification:
Segregate into the Non-Halogenated Organic Solvent stream.
Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) or strong acids, as imidazoles are basic and can generate heat/fumes upon neutralization.
Phase B: Preparation for Pickup
Solubilization (If Solid/Residue):
If the compound is in solid form or residue, dissolve it in a minimal amount of compatible combustible solvent (e.g., Acetone, Methanol, or Ethanol). This ensures the material burns efficiently in the incinerator.
Containerization:
Use a High-Density Polyethylene (HDPE) or Glass container with a screw-top lid.
Ensure the container is rated for hazardous waste storage.
Labeling:
Apply a hazardous waste label immediately upon adding the first drop.
Mandatory Fields:
Chemical Name: "1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one Solution"
Hazards: "Irritant," "Toxic," "Combustible."
Phase C: Final Disposal (Facility Level)
Method: The waste container must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Incineration: The TSDF will incinerate the material in a kiln equipped with a scrubber to neutralize nitrogen oxides (NOₓ) generated by the imidazole ring.
Decontamination & Spill Response
Rationale: Imidazoles can adhere to glass and surfaces. Proper decontamination prevents cross-contamination and chronic exposure.
Small Spill (< 50 mL/g):
Evacuate the immediate area and allow aerosols to settle (if applicable).
Absorb liquid spills with vermiculite, dry sand, or a commercial organic spill pad.
Neutralize: Wipe the surface with a dilute acidic solution (e.g., 1M HCl) followed by soap and water. Note: Imidazoles are bases; mild acid helps solubilize and remove residues.
Disposal: Place all contaminated absorbents into the solid hazardous waste bin (double-bagged).
Glassware Cleaning:
Rinse glassware with Acetone or Ethanol (collect rinsate as hazardous waste).
Wash with warm soapy water.
Triple rinse with deionized water.
Decision Logic: Waste Stream Segregation
The following diagram illustrates the logical flow for determining the correct waste stream for this specific compound.
Caption: Operational decision tree for segregating 1-(1-Ethyl-1H-imidazol-2-yl)butan-1-one waste. The primary goal is ensuring the material reaches an incinerator capable of handling organic nitrogen compounds.
References
PubChem. "Ethyl 2-(1H-imidazol-1-yl)acetate (Analogous Structure Safety Data)." National Library of Medicine. Accessed March 7, 2026. [Link]
A Comprehensive Guide to the Safe Handling of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one
For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the handling and disposal of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one. As a Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one. As a Senior Application Scientist, this guide is formulated to ensure your safety and operational success by integrating technical knowledge with practical, field-tested advice. The procedures outlined below are designed to be a self-validating system for safe laboratory practices.
Understanding the Compound: Physicochemical Properties
Hazard Assessment and Personal Protective Equipment (PPE)
Given the compound's structure, it should be treated as a hazardous chemical.[5] The primary hazards are associated with the imidazole and ketone functional groups. Imidazole derivatives can be skin and eye irritants and may be harmful if swallowed.[6][7][8][9][10][11] Ketones can be flammable and may cause respiratory irritation, drowsiness, or dizziness.[12]
A thorough risk assessment must be conducted before handling this compound. The following PPE is mandatory:
Hand Protection: Due to the ketone functional group, standard nitrile gloves may not offer sufficient protection. It is crucial to use gloves specifically rated for ketone resistance.[13][14][15][16][17] Look for gloves with high resistance to chemicals like Methyl Ethyl Ketone (MEK) and acetone. Reusable, heavy-duty nitrile or butyl rubber gloves are recommended.[13][17]
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashing.
Skin and Body Protection: A flame-retardant lab coat must be worn and kept fastened. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also necessary.[13]
Respiratory Protection: All handling of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is required.[13]
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][8] The atmosphere should be regularly checked to ensure it is within established exposure standards.[6]
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[12][18] Use explosion-proof electrical equipment.
Step-by-Step Handling Protocol
Preparation: Before starting, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the procedure.
Dispensing: Carefully transfer the required amount of the compound. Avoid generating dust or aerosols.[6] Use non-sparking tools for transfers.
Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
Post-Handling: After use, securely seal the container.[6] Decontaminate any surfaces that may have come into contact with the chemical.
Caption: Workflow for the safe handling of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one.
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
Small Spills:
If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.[5]
Contain the spill using an inert absorbent material like vermiculite or sand.[5]
Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[5]
Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
Report the spill to your laboratory supervisor or Environmental Health and Safety (EH&S) department.[5]
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][19] Seek immediate medical attention.[6][19]
Skin Contact: Immediately wash the affected area with soap and plenty of water.[19][20] Remove all contaminated clothing.[6][19] If irritation persists, seek medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[19][20] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[19] Seek immediate medical attention.[19]
Disposal Plan
Proper disposal of 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Collection
All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, sealable, and clearly labeled hazardous waste container.[5][6]
The label must include the full chemical name: "Hazardous Waste: 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one".[5]
Storage and Final Disposal
Store the sealed hazardous waste container in a cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[5] Provide a complete and accurate description of the waste.[5]
Caption: Waste disposal workflow for 1-(1-Ethyl-1h-imidazol-2-yl)butan-1-one.